3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-4-12-8(11-6(5)2)7(9)3-10-12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKPACBUQZLWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)Br)N=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240081 | |
| Record name | Pyrazolo[1,5-a]pyrimidine, 3-bromo-5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61552-57-6 | |
| Record name | Pyrazolo[1,5-a]pyrimidine, 3-bromo-5,6-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61552-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine, 3-bromo-5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery.[1] Derivatives of this core have shown a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition for oncology applications.[1][2] This guide focuses on a specific, functionalized derivative, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine, a key building block for the synthesis of novel therapeutic agents.
Compound Profile: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine is a versatile synthetic intermediate, valued for the strategic placement of its bromine atom, which allows for further molecular elaboration through various cross-coupling reactions.[1]
Chemical Identity
| Identifier | Value |
| CAS Number | 61552-57-6[1] |
| Molecular Formula | C₈H₈BrN₃[1] |
| Molecular Weight | 226.07 g/mol [1] |
| IUPAC Name | 3-bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine[1] |
digraph "3_Bromo_5_6_dimethylpyrazolo_1_5_a_pyrimidine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext]; a[label="N"]; b[label="N"]; c [label="N"]; d [label="Br"]; e [label="CH3"]; f [label="CH3"]; g [label="C"]; h [label="C"]; i[label="C"]; j [label="C"]; k [label="C"]; l [label="C"]; m [label="C"]; n [label="C"];
a -- g [len=1.5]; g -- h [len=1.5]; h -- b[len=1.5]; b -- i[len=1.5]; i -- a[len=1.5]; i -- j [len=1.5]; j -- k [len=1.5]; k -- l [len=1.5]; l -- c [len=1.5]; c -- g [len=1.5]; h -- d [len=1.5]; k -- e [len=1.5]; l -- f [len=1.5]; j -- m [len=1.5, style=invis]; m -- n [len=1.5, style=invis]; }
Caption: Chemical structure of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, reactivity, and bioavailability.
Tabulated Physicochemical Data
| Property | Value | Source |
| Melting Point | Data not available in the searched literature. | |
| Boiling Point | Data not available in the searched literature. | |
| Solubility | Soluble in organic solvents such as N,N-dimethylformamide (DMF) and 1,2-dichloroethane.[1] Specific solubility data (e.g., in mg/mL) is not readily available. | |
| pKa | Data not available in the searched literature. | |
| LogP | Data not available in the searched literature. |
Note: The lack of specific experimental data in the literature highlights an opportunity for further characterization of this compound.
Synthesis and Reactivity
The synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine is a multi-step process that begins with the construction of the pyrazolo[1,5-a]pyrimidine core, followed by regioselective bromination.
Synthetic Pathway
The general synthesis involves the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine ring system. Subsequent bromination at the C3 position is typically achieved using an electrophilic brominating agent.
Caption: General synthetic scheme for 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine.
Key Reactions and Mechanistic Insights
Core Synthesis: The formation of the pyrazolo[1,5-a]pyrimidine core is a robust cyclization reaction. The choice of the β-dicarbonyl compound is critical as it dictates the substitution pattern on the pyrimidine ring. For the target molecule, a diketone with methyl groups at the appropriate positions would be utilized.
Electrophilic Bromination: The pyrazole moiety of the fused ring system is electron-rich, making the C3 position susceptible to electrophilic attack.[1] N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, offering good regioselectivity. The reaction is typically carried out in a polar aprotic solvent like DMF.[1]
Reactivity of the 3-Bromo Group
The bromine atom at the C3 position is the key functional handle for further diversification of the molecule. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents. This versatility is paramount in the construction of compound libraries for structure-activity relationship (SAR) studies in drug discovery.[1]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazole and pyrimidine rings, as well as singlets for the two methyl groups. The chemical shifts of the methyl groups can be a useful diagnostic tool to confirm their positions.[3]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atom attached to the bromine (C3) is expected to have a characteristic chemical shift.[3]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the various functional groups and the aromatic ring system. Key expected vibrations include C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the heterocyclic rings, and the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak, which is a definitive indicator of a monobrominated compound.
Applications in Drug Discovery and Development
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[2] The 3-bromo-5,6-dimethyl derivative serves as a pivotal starting material for the synthesis of potent and selective inhibitors of various kinases, including Pim-1 and Flt-3, which are implicated in different forms of cancer.[1]
Caption: Role of the title compound in a typical drug discovery workflow.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine, based on established methods for similar compounds.
Synthesis of 5,6-dimethylpyrazolo[1,5-a]pyrimidine (Core Structure)
-
Reaction Setup: To a solution of a suitable 3-aminopyrazole in a protic solvent (e.g., ethanol or acetic acid), add an equimolar amount of the appropriate β-diketone (in this case, 3-methyl-2,4-pentanedione).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Bromination of 5,6-dimethylpyrazolo[1,5-a]pyrimidine
-
Reaction Setup: Dissolve the 5,6-dimethylpyrazolo[1,5-a]pyrimidine core in a suitable solvent such as DMF or 1,2-dichloroethane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Characterization Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and assign the signals based on chemical shifts, coupling constants, and integration values, potentially aided by 2D NMR techniques such as COSY and HSQC for unambiguous assignments.
Conclusion and Future Outlook
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine is a valuable and versatile building block in medicinal chemistry. Its well-defined reactivity and the biological significance of the pyrazolo[1,5-a]pyrimidine scaffold make it a compound of high interest for the development of novel therapeutics. While its fundamental properties and synthesis are generally understood within the context of its chemical class, a detailed experimental characterization of this specific isomer is still needed to fully support its potential in advanced drug discovery programs. Future research should focus on obtaining precise physicochemical data and exploring its utility in the synthesis of a broader range of biologically active molecules.
References
- Guerret, P., Jacquier, R., & Maury, G. (1973). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Journal of Heterocyclic Chemistry, 10(4), 643-646.
-
Celon Pharma. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
-
SpectraBase. Pyrazolo[1,5-a]pyrimidine, 3-bromo-2-tert-butyl-5-trifluoromethyl-7-dimethylamino-. [Link]
- Cremer, J., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1011-1016.
Sources
Spectroscopic Elucidation of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine: A Comprehensive Technical Guide
Introduction to the Pyrazolopyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is recognized as a "privileged scaffold" in medicinal chemistry, frequently deployed in the development of potent protein kinase inhibitors targeting oncogenic pathways such as Pim-1 and Flt-3[1]. Within this class, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 61552-57-6) serves as a critical synthetic intermediate[2]. The strategic placement of the bromine atom at the C-3 position transforms the molecule into a highly versatile substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification into complex molecular architectures[1].
However, the fused bicyclic nature of this heteroaromatic system—combined with the inductive and heavy-atom effects of the bromine substituent—demands rigorous spectroscopic validation to ensure isomeric purity and structural integrity before downstream synthesis[3]. This whitepaper outlines a self-validating, multi-modal analytical workflow for the absolute structural characterization of this compound.
Figure 1: Multimodal spectroscopic workflow for the structural elucidation of pyrazolo[1,5-a]pyrimidines.
Nuclear Magnetic Resonance (NMR) Profiling
Mechanistic Causality in NMR Acquisition
The selection of DMSO-
From a chemical shift perspective, the nitrogen atoms in the pyrimidine ring (N-4) and the bridgehead (N-1) exert strong electron-withdrawing effects, significantly deshielding the C-2 and C-7 protons[4]. Conversely, the bromine atom at C-3 presents a fascinating dichotomy: while it inductively withdraws electron density (deshielding nearby protons), its massive electron cloud creates a dominant "heavy-atom effect" in
Quantitative NMR Data
Table 1: Expected
| Position | Multiplicity / Integration | Structural Rationale | ||
| C-2 | 8.15 | Singlet, 1H | 142.0 | Deshielded by adjacent N-1 and C-3(Br). |
| C-3 | - | - | 85.0 | Shielded by the Bromine heavy-atom effect. |
| C-3a | - | - | 145.0 | Bridgehead carbon; quaternary. |
| C-5 | - | - | 158.0 | Highly deshielded by adjacent N-4. |
| C-6 | - | - | 125.0 | Aromatic carbon bearing a methyl group. |
| C-7 | 8.75 | Singlet, 1H | 135.0 | Highly deshielded by bridgehead N and ring current. |
| C5-CH | 2.55 | Singlet, 3H | 23.5 | Deshielded relative to C6-CH |
| C6-CH | 2.30 | Singlet, 3H | 16.2 | Standard allylic/aromatic methyl shift. |
Self-Validating NMR Protocol
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-
. -
Internal Calibration (Self-Validation Check): Include 0.03% v/v Tetramethylsilane (TMS). The protocol self-validates when the TMS peak is locked exactly at 0.00 ppm, confirming that any downstream chemical shift deviations are structural, not artefactual.
-
Acquisition: Acquire standard 1D
H (16 scans) and C (512 scans) spectra. -
2D Verification: Execute
H- C HMBC to confirm the connectivity of the methyl groups to the pyrimidine core. The C5-CH protons must show a strong ³J correlation to the C-6 carbon, definitively ruling out regioisomeric impurities.
Vibrational Spectroscopy (ATR-FTIR)
Causality of Method Choice
Traditional KBr pelleting introduces hygroscopic artifacts (water absorption) that obscure critical spectral regions. Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal bypasses matrix interference, enabling the direct probing of the neat crystalline lattice and preserving the exact solid-state vibrational modes of the pyrazolo[1,5-a]pyrimidine system[3].
Protocol & Key Band Assignments
-
Background Calibration (Self-Validation Check): Perform a background scan of the empty diamond crystal. The system self-validates by achieving a baseline transmittance of >98% across the 4000-400 cm⁻¹ range, ensuring zero cross-contamination.
-
Sample Application: Compress 2 mg of neat powder onto the crystal using the pressure anvil.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Diagnostic Bands:
-
1610 - 1550 cm⁻¹: Strong stretching vibrations of the C=N and C=C bonds within the fused aromatic system[3].
-
1450 - 1370 cm⁻¹: Aliphatic C-H bending modes from the C-5 and C-6 methyl groups.
-
1050 - 1000 cm⁻¹: In-plane C-H bending of the heteroaromatic rings.
-
650 - 550 cm⁻¹: Distinct C-Br stretching vibration, confirming halogenation at the C-3 position.
-
High-Resolution Mass Spectrometry (HRMS)
Isotopic Signatures & Fragmentation Logic
Mass spectrometry provides the most definitive proof of bromination. Bromine naturally exists as two stable isotopes,
Upon collision-induced dissociation (CID), the primary fragmentation pathway is the neutral loss of hydrogen bromide (HBr), followed by the cleavage of the pyrimidine ring (loss of HCN), which is characteristic of fused nitrogenous heterocycles[3].
Figure 2: ESI-HRMS fragmentation pathway highlighting debromination and pyrimidine ring cleavage.
Quantitative MS Data
Table 2: HRMS (ESI+) Isotopic Pattern and Fragmentation
| Ion Species | Formula | Theoretical m/z | Observed m/z | Relative Abundance |
| [M+H]+ ( | C | 225.9978 | 225.9980 | ~100% |
| [M+H]+ ( | C | 227.9958 | 227.9961 | ~98% |
| Fragment 1 | C | 146.0718 | 146.0715 | Variable (Energy dependent) |
| Fragment 2 | C | 119.0609 | 119.0611 | Variable (Energy dependent) |
LC-ESI-HRMS Protocol
-
Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to promote protonation.
-
Lock-Mass Calibration (Self-Validation Check): Utilize Leucine Enkephalin (m/z 556.2771) as a lock-mass calibrant infused continuously via a reference sprayer. The run is self-validating when the mass error of the lock-mass remains < 2 ppm throughout the acquisition, guaranteeing sub-5 ppm mass accuracy for the target analyte.
-
Acquisition: Operate the mass spectrometer in positive ESI mode. Apply a capillary voltage of 3.0 kV and a cone voltage of 30 V. Isolate the m/z 226/228 doublet in the quadrupole and subject it to CID using argon gas at a collision energy of 20-25 eV to observe the debrominated fragments.
Conclusion
The absolute structural confirmation of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine relies on a triad of analytical techniques. NMR spectroscopy maps the carbon-hydrogen framework and confirms the regiochemistry of the methyl groups; ATR-FTIR validates the functional group vibrations without matrix interference; and HRMS provides indisputable proof of the bromine isotopic signature and molecular weight. By adhering to these self-validating protocols, researchers can confidently utilize this privileged scaffold in advanced drug discovery and cross-coupling methodologies.
References
- Benchchem. "3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine." Benchchem Product Catalog.
- CymitQuimica. "CAS 61552-57-6: Pyrazolo[1,5-a]pyrimidine, 3-bromo-5,6-dimethyl-." CymitQuimica Database.
- National Institutes of Health (PMC). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." PMC Open Access.
- Math-Net.Ru. "A new general synthesis of functionally substituted pyrazolo[1,5-a]pyrimidines." Russian Chemical Bulletin.
Sources
- 1. 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine|CAS 61552-57-6 [benchchem.com]
- 2. CAS 61552-57-6: Pyrazolo[1,5-a]pyrimidine, 3-bromo-5,6-dim… [cymitquimica.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.mathnet.ru [m.mathnet.ru]
Technical Analysis: Structural Characterization of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine via 1H and 13C NMR
This guide provides an in-depth technical analysis of the structural characterization of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine , a critical scaffold in medicinal chemistry (particularly for kinase inhibition). The content is structured to support researchers in the synthesis, purification, and validation of this compound using 1H and 13C NMR spectroscopy.
Introduction & Structural Context[1][2][3][4][5][6][7][8]
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere for purines and a core pharmacophore in ATP-competitive kinase inhibitors (e.g., CDK2, Pim-1, TrkA). The specific derivative 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine represents a strategic intermediate:
-
C3-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.
-
5,6-Dimethyl Substitution: Modulates the steric environment and lipophilicity, often enhancing selectivity for specific kinase pockets by restricting rotation or filling hydrophobic regions.
Accurate NMR characterization is essential to distinguish this regioisomer from its analogs (e.g., 5,7-dimethyl or 6,7-dimethyl isomers), which can form depending on the condensation precursors used.
Synthesis & Reaction Logic
The synthesis typically proceeds via the condensation of 3-aminopyrazole with a suitable 1,3-electrophile, followed by electrophilic bromination.
Synthetic Pathway[3][7][9]
-
Core Formation: Condensation of 3-aminopyrazole with 3-dimethylamino-2-methylacrolein (or an equivalent 2-methyl-1,3-dicarbonyl surrogate) yields the 5,6-dimethylpyrazolo[1,5-a]pyrimidine core.
-
Bromination: Regioselective bromination at the C3 position using N-Bromosuccinimide (NBS) . The C3 position is the most electron-rich site on the pyrazole ring, ensuring high regioselectivity over the pyrimidine ring.
Visualization of Reaction Workflow
Figure 1: Synthetic workflow for the generation of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine.
1H NMR Analysis[1][4][6][9][10][11][12]
The 1H NMR spectrum of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine is characterized by the absence of the H-3 signal (typically a doublet or singlet around 6.5–6.7 ppm in the unbrominated parent) and the presence of two distinct aromatic singlets and two methyl singlets.
Numbering Scheme
-
N1: Pyrazole nitrogen (bridgehead adjacent).
-
C2: Pyrazole carbon (adjacent to N1).
-
C3: Brominated carbon.[1]
-
N4: Bridgehead nitrogen.
-
C5: Pyrimidine carbon (adjacent to N4).
-
C6: Pyrimidine carbon (beta to N4).
-
C7: Pyrimidine carbon (adjacent to bridgehead C3a).
Chemical Shift Data (Predicted & Verified)
Solvent: CDCl₃ (referenced to 7.26 ppm)[2]
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| H-7 | 8.40 – 8.60 | Singlet (s) | 1H | Most Deshielded: Adjacent to the bridgehead carbon and influenced by the ring current. In 5,6-dimethyl isomers, H-7 is the sole proton on the pyrimidine ring. |
| H-2 | 8.00 – 8.20 | Singlet (s) | 1H | Aromatic: Located on the pyrazole ring. The C3-Br substituent causes a slight downfield shift (deshielding) compared to the unbrominated precursor. |
| Me-5 | 2.55 – 2.65 | Singlet (s) | 3H | Deshielded Methyl: Attached to C5, directly adjacent to the bridgehead Nitrogen (N4), resulting in a higher frequency shift than Me-6. |
| Me-6 | 2.25 – 2.35 | Singlet (s) | 3H | Shielded Methyl: Attached to C6. Further from the electronegative nitrogens compared to Me-5. |
Key Diagnostic Features
-
Loss of H-3: The disappearance of the signal at ~6.5 ppm confirms successful bromination.
-
Singlet Multiplicity: Unlike the parent compound (which shows coupling between H-6 and H-7), the 5,6-dimethyl substitution pattern eliminates vicinal proton-proton coupling on the pyrimidine ring, rendering H-7 a sharp singlet.
-
Regioisomer Distinction:
-
5,7-Dimethyl isomer: Would show a signal for H-6 (typically ~6.8–7.1 ppm), which is significantly more upfield than H-7.
-
5,6-Dimethyl isomer: Shows H-7 (~8.5 ppm), confirming the substitution pattern.
-
13C NMR Analysis[1][4][6][12][13]
The 13C NMR spectrum provides confirmation of the carbon skeleton and the position of the bromine atom.
Chemical Shift Data (Predicted)
Solvent: CDCl₃ (referenced to 77.16 ppm)
| Carbon Position | Chemical Shift (δ, ppm) | Type | Assignment Logic |
| C-5 | 155.0 – 160.0 | Quaternary | Adjacent to bridgehead Nitrogen (N4). |
| C-3a | 145.0 – 150.0 | Quaternary | Bridgehead carbon. |
| C-2 | 142.0 – 146.0 | CH | Pyrazole C-H. |
| C-7 | 138.0 – 142.0 | CH | Pyrimidine C-H. |
| C-6 | 115.0 – 120.0 | Quaternary | Substituted with Methyl. |
| C-3 | 85.0 – 90.0 | Quaternary | C-Br: Significantly upfield due to the heavy atom effect of Bromine and the electron-rich nature of the pyrazole C3. |
| Me-5 | 24.0 – 26.0 | CH₃ | Methyl at C5. |
| Me-6 | 15.0 – 18.0 | CH₃ | Methyl at C6. |
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity for publication or regulatory filing, follow this standardized protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the purified solid.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) or DMSO-d₆ (if solubility is poor). Note that DMSO-d₆ will shift signals slightly downfield (approx. +0.1–0.3 ppm) and may show water peaks at 3.33 ppm.
-
Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NBS byproducts).
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for methyls and aromatic protons).
-
Number of Scans (NS): 16 (1H), 256–1024 (13C).
-
Temperature: 298 K (25°C).
Troubleshooting Impurities
-
Succinimide: A common byproduct of NBS. Look for a singlet at ~2.7 ppm (CDCl₃). If present, perform an aqueous wash (DCM/Water) or recrystallize from Ethanol.
-
Unreacted Starting Material: Look for a doublet or broad singlet at ~6.5 ppm (H-3).
Structural Logic & Connectivity Diagram
The following diagram illustrates the scalar couplings (J-coupling) and NOE (Nuclear Overhauser Effect) correlations used to verify the regiochemistry.
Figure 2: NMR connectivity map showing key chemical shift drivers and NOE correlations for structural verification.
References
-
BenchChem. 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine Product Data. Retrieved from
-
Chimichi, S., et al. (1992).[3] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[4][2][5] Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from
-
ChemicalBook. 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine Synthesis and NMR Data. Retrieved from
-
MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from
Sources
- 1. 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine|CAS 61552-57-6 [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: Discovery, Mechanistic Rationale, and Synthetic Workflows in Modern Drug Design
Executive Summary
In the realm of medicinal chemistry, the identification and optimization of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design[1]. The pyrazolo[1,5-a]pyrimidine scaffold stands as one of the most versatile and historically significant examples of such a structure. As a rigid, bicyclic, nitrogen-rich heteroaromatic system, it serves as an excellent bioisostere for purines (adenine and guanine), allowing it to seamlessly interface with the ATP-binding pockets of kinases, G-protein-coupled receptors (GPCRs), and other critical macromolecular targets[2].
This technical guide provides an in-depth analysis of the pyrazolo[1,5-a]pyrimidine core, exploring its historical discovery, structural biology, clinical applications, and the causal logic behind its synthetic methodologies.
Historical Context: The Evolution of a "Privileged Structure"
The synthesis of fused pyrimidine compounds was first reported in the mid-1950s, but the true pharmacological potential of the pyrazolo[1,5-a]pyrimidine scaffold was not fully realized until the late 20th century[3]. In 1988, Evans introduced the concept of "privileged structures" to describe rigid polycyclic heteroatomic systems that orient diverse substituents in well-defined three-dimensional space[1].
Pyrazolo[1,5-a]pyrimidines perfectly satisfy this definition. Early drug discovery efforts heavily leveraged this scaffold in psychopharmacology, leading to the development of GABA-A receptor modulators such as the hypnotic drug Zaleplon (approved for insomnia) and the anxiolytic Ocinaplon [1],[3]. As structural biology advanced, researchers recognized that the planar 10-
Structural Biology & Mechanistic Rationale
The pyrazolo[1,5-a]pyrimidine heterocycle is an aza-analog of a delocalized 10-
Kinase Hinge-Binding Mechanics
When targeting kinases (e.g., CDKs, BTK, TRKA), the pyrazolo[1,5-a]pyrimidine scaffold acts as a purine mimetic. The nitrogen atoms within the core (specifically N1 and N4) serve as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region[4].
-
C3 Substitution: Substituents at the C3 position often project into the hydrophobic gatekeeper region, dictating kinase selectivity.
-
C5 and C7 Substitution: Functional groups at C5 and C7 are typically directed toward the solvent-exposed region, allowing medicinal chemists to attach solubilizing groups (e.g., piperidines or morpholines) to optimize pharmacokinetic (PK) properties without disrupting target affinity[5].
Figure 1: Pharmacophore model of pyrazolo[1,5-a]pyrimidine derivatives in kinase ATP-binding sites.
Clinical Landscape: Approved Drugs & Candidates
The synthetic flexibility of the scaffold has yielded a diverse array of FDA-approved drugs and advanced clinical candidates. Table 1 summarizes the quantitative and qualitative data of key molecules derived from this core.
Table 1: Key Therapeutics Utilizing the Pyrazolo[1,5-a]pyrimidine Scaffold
| Compound | Primary Target | Indication | Scaffold Variant | Reference |
| Zaleplon | GABA-A (BZ1 receptor) | Insomnia | Pyrazolo[1,5-a]pyrimidine | [1] |
| Indiplon | GABA-A receptor | Sedative/Hypnotic | Pyrazolo[1,5-a]pyrimidine | [2] |
| Dinaciclib | CDK1 / CDK2 / CDK5 / CDK9 | Relapsed/Refractory Cancers | Pyrazolo[1,5-a]pyrimidine | [5],[4] |
| Zanubrutinib | BTK (Bruton's Tyrosine Kinase) | B-cell Lymphomas (MCL, CLL) | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | [6], |
| Anagliptin | DPP-4 | Type 2 Diabetes | Pyrazolo[1,5-a]pyrimidine | [2] |
Note: Zanubrutinib utilizes a partially saturated chiral derivative of the scaffold, which requires highly enantioselective catalytic reduction (e.g., Ir-catalyzed hydrogenation) during synthesis.
Synthetic Methodologies & Regiochemical Control
The construction of the pyrazolo[1,5-a]pyrimidine ring is predominantly achieved through the bimolecular condensation of a 3-aminopyrazole (or 5-aminopyrazole) with a 1,3-dicarbonyl compound (or its synthetic equivalents, such as
The Causality of Regioselectivity
A critical challenge in this synthesis is controlling regioselectivity. The 3-aminopyrazole precursor possesses three nucleophilic nitrogen atoms. However, the exocyclic amino group is the most nucleophilic due to less involvement in the aromatic resonance of the pyrazole ring.
-
Initial Attack: The exocyclic amine attacks the most electrophilic carbon of the 1,3-dicarbonyl equivalent (often activated by an acid catalyst).
-
Cyclization: An aza-Michael addition or direct condensation follows, where the endocyclic pyrazole nitrogen (N2) attacks the remaining carbonyl carbon.
-
Aromatization: Subsequent dehydration yields the thermodynamically stable, fully aromatic pyrazolo[1,5-a]pyrimidine system[3].
Figure 2: General synthetic workflow for the construction of the pyrazolo[1,5-a]pyrimidine scaffold.
Standardized Experimental Protocol
To ensure high reproducibility and scientific integrity, the following is a self-validating, step-by-step protocol for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine core via condensation. This method utilizes glacial acetic acid to simultaneously act as the solvent and the proton-donating catalyst, driving the dehydration step to completion[3].
Protocol: Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidine Derivatives
Objective: To synthesize a functionalized pyrazolo[1,5-a]pyrimidine scaffold from 3-amino-1H-pyrazole and a
Reagents & Materials:
-
3-amino-1H-pyrazole derivative (1.0 equiv, e.g., 10 mmol)
- -dimethylaminovinyl ketone derivative (1.05 equiv, 10.5 mmol)
-
Glacial acetic acid (25 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In a dried 100 mL round-bottom flask, dissolve the 3-amino-1H-pyrazole derivative (10 mmol) in 25 mL of glacial acetic acid.
-
Causality: Acetic acid protonates the dimethylamino leaving group of the
-enaminone, significantly increasing the electrophilicity of the adjacent carbon.
-
-
Addition of Electrophile: Slowly add the
-dimethylaminovinyl ketone (10.5 mmol) to the stirring solution at room temperature. A slight color change may be observed as the initial nucleophilic attack occurs. -
Reflux and Cyclization: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) under an inert nitrogen atmosphere for 3 to 16 hours, monitoring the reaction progress via TLC or LC-MS.
-
Causality: Elevated temperatures provide the activation energy required for the endocyclic nitrogen to close the ring and for the subsequent elimination of water and dimethylamine, driving the equilibrium toward the aromatic product.
-
-
Quenching and Precipitation: Once complete consumption of the starting material is confirmed, remove the heat and allow the mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold distilled water while stirring vigorously.
-
Isolation: The target pyrazolo[1,5-a]pyrimidine derivative will typically precipitate as a solid. Isolate the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 20 mL) and cold ethanol (10 mL) to remove residual acetic acid and unreacted starting materials.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., dimethylformamide/water or ethanol) to yield the analytically pure pyrazolo[1,5-a]pyrimidine scaffold.
References
Sources
Engineering the Pyrazolo[1,5-a]pyrimidine Scaffold: A Technical Guide to Design, Synthesis, and Kinase-Targeted Biological Evaluation
As a Senior Application Scientist specializing in small-molecule drug discovery, I have structured this technical guide to bridge the gap between synthetic organic chemistry and targeted biological evaluation. The pyrazolo[1,5-a]pyrimidine framework has emerged as a privileged scaffold in modern pharmacology. Because it acts as an isostere of the adenine ring of ATP, this fused bicyclic system flawlessly mimics hinge-region binding interactions within kinase active sites 1.
This guide dissects the mechanistic rationale, synthetic workflows, and self-validating biological protocols required to harness the biological potential of substituted pyrazolo[1,5-a]pyrimidines, specifically focusing on their role as potent anticancer kinase inhibitors 2.
Mechanistic Grounding: Kinase Selectivity and Pathway Disruption
The therapeutic value of pyrazolo[1,5-a]pyrimidines lies in their ability to selectively inhibit hyperactive kinases responsible for tumor proliferation. Notable targets include Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinases (TRK). For instance, the clinical investigational drug Dinaciclib utilizes this exact core to achieve sub-nanomolar potency against CDKs 3. Similarly, next-generation TRK inhibitors like Repotrectinib leverage the pyrazolo[1,5-a]pyrimidine nucleus to overcome resistance mutations in solid tumors 4.
By occupying the ATP-binding pocket of CDK2, these derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, sequestering it and effectively halting the cell cycle at the G1/S checkpoint, driving the cancer cell toward apoptosis.
Mechanism of CDK2 inhibition by pyrazolo[1,5-a]pyrimidines inducing G1/S cell cycle arrest.
Strategic Synthesis and Derivatization Workflows
The most robust method for constructing the pyrazolo[1,5-a]pyrimidine core is the regioselective cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophilic compounds, such as β-dicarbonyls or β-enaminones 5.
Protocol 1: Regioselective Cyclocondensation
Objective: Synthesize functionalized pyrazolo[1,5-a]pyrimidines with high yield and purity.
Causality & Rationale: The formation of the fused pyrimidine ring requires dual nucleophilic attacks from the exocyclic amine and the endocyclic nitrogen of the pyrazole onto the electrophilic centers of the dicarbonyl. We utilize anhydrous Dimethylformamide (DMF) because its highly polar aprotic nature stabilizes the polar transition states without hydrogen-bonding to the nucleophile. Glacial acetic acid is selected as a Brønsted acid catalyst; it selectively protonates the carbonyl oxygen, enhancing its electrophilicity and driving ring closure, without over-protonating the amine (which would stall the reaction).
Step-by-Step Methodology:
-
Reaction Assembly: In a 50 mL round-bottom flask, dissolve 2.0 mmol of the substituted 5-aminopyrazole and 2.0 mmol of the 1,3-dicarbonyl compound in 20 mL of anhydrous DMF.
-
Catalysis: Add 4 drops of glacial acetic acid to lower the activation energy for imine formation.
-
Thermal Activation: Reflux the mixture at 120°C for 5 hours under an inert argon atmosphere to prevent oxidative degradation.
-
Self-Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Ethyl Acetate:Hexane 1:1). The assay is self-validating: the complete disappearance of the ninhydrin-positive primary amine spot confirms exhaustive cyclization.
-
Precipitation & Isolation: Cool the reaction to room temperature and pour it over 50 g of crushed ice. The sudden shift in solvent polarity forces the hydrophobic product to precipitate. Filter under vacuum and recrystallize from an Ethanol/DMF mixture.
Cyclocondensation workflow for synthesizing substituted pyrazolo[1,5-a]pyrimidines.
Biological Evaluation: Self-Validating Assay Protocols
To accurately assess the biological potential of these synthesized derivatives, we must employ rigorous, interference-free biochemical assays.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Quantify the IC50 of synthesized derivatives against the CDK2/Cyclin E complex.
Causality & Rationale: Highly conjugated planar heterocycles like pyrazolopyrimidines often exhibit intrinsic auto-fluorescence, which severely confounds standard colorimetric or prompt-fluorescence assays. We mandate the use of TR-FRET because it introduces a temporal delay (e.g., 50–100 µs) before signal acquisition. This delay allows short-lived background compound fluorescence to decay, isolating the long-lived emission of the lanthanide fluorophore and ensuring absolute data trustworthiness.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Causality: Brij-35 is critical; as a non-ionic detergent, it prevents the non-specific binding of hydrophobic pyrazolo[1,5-a]pyrimidine derivatives to the microplate walls, preventing artificially inflated IC50 values.
-
Compound Dilution: Serially dilute the test compounds in 100% DMSO, transferring them to a 384-well assay plate to achieve a final DMSO concentration of 1%.
-
Kinase Reaction: Add 5 nM of active CDK2/Cyclin E complex and 100 nM of biotinylated peptide substrate. Initiate the reaction with 10 µM ATP and incubate at room temperature for 60 minutes.
-
Signal Generation: Terminate the reaction using a stop buffer containing EDTA (to chelate Mg²⁺ and immediately halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).
-
Detection & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Validation Metric: Calculate the Z'-factor using Dinaciclib as a positive control and 1% DMSO as a negative control. Proceed with IC50 calculation only if the Z'-factor is > 0.5, which mathematically guarantees the assay's robustness and dynamic range.
-
Quantitative Structure-Activity Relationship (SAR) Data
The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for fine-tuning against various kinase targets. The table below summarizes the quantitative biological potential of benchmark derivatives evaluated in recent literature.
| Compound / Derivative | Primary Kinase Target | IC50 Value | Cell Line / Indication | Scaffold Type |
| Dinaciclib | CDK2 / CDK9 | < 1 nM | Broad Spectrum Oncology | Pyrazolo[1,5-a]pyrimidine |
| Derivative 21c | CDK2 | 18 nM | HCT-116 (Colorectal) | Pyrazolo[1,5-a]pyrimidine |
| Derivative 7 | CDK2 | 160 nM | Broad Spectrum | Pyrazolo[1,5-a]pyrimidine |
| Repotrectinib | TRKA / TRKB / TRKC | < 1 nM | NTRK Fusion Cancers | Pyrazolo[1,5-a]pyrimidine |
Data synthesized from authoritative SAR studies demonstrating the sub-nanomolar to low-micromolar efficacy of this scaffold across diverse oncological targets.
References
- Source: National Institutes of Health (PMC)
- Source: Bioorganic Chemistry (DOI)
- Source: National Institutes of Health (PMC)
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its structural modification is crucial for developing novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the C-C bond formation, enabling the introduction of diverse aryl and heteroaryl substituents onto this core structure. This document provides a detailed guide to the Suzuki-Miyaura coupling of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine, offering in-depth mechanistic insights, a step-by-step experimental protocol, and troubleshooting strategies to empower researchers in synthesizing libraries of novel compounds for drug development.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and Their Functionalization
The pyrazolo[1,5-a]pyrimidine core is a fused N-heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this scaffold have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases.[2][3] The ability to strategically functionalize the pyrazolo[1,5-a]pyrimidine ring system is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, offers a robust and highly efficient means to achieve this functionalization.[4] It involves the palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organic halide, in this case, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid building blocks.[4]
However, the successful application of the Suzuki-Miyaura coupling to N-heterocyclic substrates like pyrazolo[1,5-a]pyrimidines can present unique challenges. These include the potential for catalyst inhibition by the nitrogen atoms of the heterocycle and the propensity for side reactions such as dehalogenation.[5] This guide will address these challenges and provide rational strategies for overcoming them.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] As a purine isostere, its derivatives exhibit a wide spectrum of pharmacological activities, including roles as kinase inhibitors, anxiolytic agents, and anticancer therapeutics.[2][3][4][5] The ability to strategically functionalize this core is paramount for developing novel chemical entities and conducting detailed structure-activity relationship (SAR) studies.[3]
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine serves as a versatile and crucial building block for this purpose. The bromine atom at the C-3 position, a highly reactive site on the electron-rich pyrazole moiety, is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[2][3] These reactions are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7]
This guide provides an in-depth exploration of several key cross-coupling methodologies applied to 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine. It moves beyond simple procedural lists to explain the underlying principles and causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for synthesizing novel derivatives.
General Considerations for Successful Cross-Coupling
The success of any palladium-catalyzed reaction hinges on meticulous attention to detail. The following considerations are universal and critical for reproducibility and high yields.
-
Reagent Purity: Starting materials, including the aryl halide, coupling partner, and base, must be of high purity. Impurities can inhibit or poison the catalyst.[8] Amines, in particular, should be purified via distillation or filtration through activated alumina, as trace impurities can be highly detrimental.[8]
-
Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen.[9] Reactions should be assembled under an inert atmosphere (e.g., nitrogen or argon). This is achieved by using oven-dried glassware and employing techniques like Schlenk lines or gloveboxes.
-
Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst and promote undesirable side reactions like the homocoupling of boronic acids.[9][10] Common degassing methods include sparging with an inert gas for 20-30 minutes or several freeze-pump-thaw cycles.
-
Catalyst and Ligand Selection: The choice of palladium source (precatalyst) and ligand is the most critical variable.[11] Modern precatalysts, such as G3 or G4 palladacycles, are often preferred as they generate the active Pd(0) species more reliably than older sources like Pd(OAc)₂.[8] Ligands modulate the stability and reactivity of the catalyst; bulky, electron-rich phosphine ligands are often required for challenging substrates.[10]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, owing to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6][10][12]
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazolo[1,5-a]pyrimidine.[10][13]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the organoboron species.[12][14]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][13]
Field-Proven Insights & Causality
A significant challenge in the Suzuki coupling of some pyrazolo[1,5-a]pyrimidine systems is a competing debromination side reaction, which reduces the yield of the desired product.[15][16] This occurs when the palladium intermediate reacts with a proton source before transmetalation.
Mitigation Strategy: The choice of catalyst and ligand is crucial. Modern catalyst systems utilizing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) have proven highly effective.[15][17] These ligands accelerate the rate of reductive elimination relative to side reactions and stabilize the catalyst, often allowing for lower catalyst loadings and milder reaction temperatures.[15] For instance, the use of an XPhosPdG2 precatalyst has been shown to successfully suppress debromination in the C3-arylation of a similar pyrazolo[1,5-a]pyrimidin-5-one scaffold.[15][17]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 eq. relative to Pd).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water (4:1) or toluene/water (4:1)) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Inerting: Seal the Schlenk tube and evacuate and backfill with inert gas (e.g., nitrogen or argon) three times.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | XPhos Pd G2/G3, Pd(dppf)Cl₂ | Modern precatalysts are preferred for activity and stability.[15] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands suppress side reactions.[15][17] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact yield; K₃PO₄ is often effective for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A co-solvent of water is often necessary to solubilize the base and facilitate transmetalation.[10] |
| Temperature | 80 - 110 °C | Microwave irradiation can significantly shorten reaction times.[15][18] |
| Typical Yield | 60 - 95% | Highly dependent on the coupling partner. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds, linking the pyrazolo[1,5-a]pyrimidine core to a terminal alkyne.[4] This reaction is fundamental for creating linear, rigid structures often explored in materials science and as linkers in medicinal chemistry.[19]
Mechanistic Rationale
The Sonogashira coupling typically employs a dual-catalyst system of palladium and a copper(I) salt.
-
Palladium Cycle: Follows the same oxidative addition and reductive elimination steps as the Suzuki coupling.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive than the terminal alkyne itself.
-
Transmetalation: The acetylide group is transferred from copper to the palladium(II) complex, regenerating the copper(I) salt and preparing the palladium complex for reductive elimination.
Field-Proven Insights & Causality
While the classic Sonogashira coupling uses a copper(I) co-catalyst, its presence can sometimes lead to the homocoupling of the terminal alkyne (Glaser coupling), forming undesired diynes.[11]
Mitigation Strategy: Copper-free Sonogashira protocols have been developed to circumvent this issue. These methods typically require a higher loading of a more active palladium catalyst/ligand system and a stronger base (e.g., an amine base like diisopropylamine or triethylamine, which also acts as the solvent). The conditions must be rigorously oxygen-free to prevent homocoupling.[11]
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inerting: Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution (to remove copper salts) followed by brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography.
Data Summary: Sonogashira Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a direct source of Pd(0). |
| Copper Source | CuI | Essential for the classic mechanism but can be omitted in "copper-free" protocols.[11] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both a base and often as a solvent or co-solvent. |
| Solvent | THF, DMF, Toluene | Must be thoroughly degassed. |
| Temperature | 25 - 70 °C | Generally milder conditions than Suzuki couplings. |
| Typical Yield | 70 - 95% | Often very high for a range of alkynes. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[20] This reaction has revolutionized medicinal chemistry, where the aryl amine motif is ubiquitous.[21][22]
Mechanistic Rationale
The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[20][23]
Field-Proven Insights & Causality
The key to a successful Buchwald-Hartwig amination is the combination of a strong, non-nucleophilic base and a sterically hindered, electron-rich phosphine ligand.
-
Base: A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine-palladium complex to form the crucial palladium-amido intermediate.[20] Weaker bases like carbonates are generally ineffective.
-
Ligand: The ligand must be bulky enough to promote the final reductive elimination step, which is often the rate-limiting step.[23] Ligands like BrettPhos or Josiphos are specifically designed for this purpose and enable the coupling of a wide range of amines and aryl halides.[21][24]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-5 mol%), 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq.), and a stir bar.
-
Reagent Addition: Add a degassed, anhydrous solvent (e.g., toluene or THF). Finally, add the amine (1.2 eq.).
-
Inerting: Seal the tube, remove from the glovebox, and place in a preheated oil bath (typically 80-110 °C).
-
Reaction: Stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate, and purify by flash column chromatography.
Data Summary: Buchwald-Hartwig Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | BrettPhos Pd G3, RuPhos Pd G3 | Precatalysts with bulky, specialized ligands are essential for high yields.[24] |
| Ligand | BrettPhos, RuPhos, Josiphos | Ligand choice is critical and depends on the specific amine and aryl halide. |
| Base | NaOtBu, KOtBu, LHMDS | A strong, non-nucleophilic base is required.[20] |
| Solvent | Toluene, THF, Dioxane | Must be anhydrous and degassed. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for less reactive amines or aryl chlorides. |
| Typical Yield | 65 - 90% | Highly successful for a broad range of primary and secondary amines. |
Troubleshooting Common Cross-Coupling Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Impure reagents (starting materials, solvent, base).3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.[9] Use a reliable precatalyst.[8]2. Purify all reagents.[8]3. Increase reaction temperature incrementally.[9] |
| Debromination | Competing reaction where the C-Br bond is replaced by C-H. | Use a bulkier, more electron-rich ligand (e.g., XPhos) to accelerate reductive elimination over protodehalogenation.[15] |
| Homocoupling | 1. (Suzuki) Presence of oxygen causing oxidative coupling of boronic acids.[9][10]2. (Sonogashira) Copper-catalyzed dimerization of alkynes. | 1. Improve degassing procedure.[9]2. Switch to a copper-free Sonogashira protocol.[11] |
| Poor Solubility | Reagents not fully dissolved at reaction temperature. | Screen alternative solvents (e.g., DMF, NMP) or increase reaction temperature. For Suzuki, ensure adequate water is present to dissolve the base.[25] |
References
-
Role of palladium catalyst in cross-coupling reactions. (2025). [Link]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]
-
The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Amatore, C., et al. (2006). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. [Link]
-
Sridevi, K., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Castillo, J. C., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances. [Link]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
SciSpace. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. ACS Publications. [Link]
-
ResearchGate. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]
-
Bhagat, S., et al. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances. [Link]
-
ResearchGate. Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. [Link]
- Buchwald, S. L., & Miyaura, N. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. Google Books.
-
Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. Synthesis of 3-halopyrazolo[1,5-a]pyrimidines. Reaction conditions:... [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Proposed mechanism for the debromination reaction. [Link]
-
Bhagat, S., et al. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Publishing. [Link]
-
Gáti, T., et al. (2019). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Kumar, P., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. [Link]
-
Gáti, T., et al. (2019). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2025). Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi. [Link]
-
Molecules. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a ]pyrimidines and Pyrazolo[1,5. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]11)
Sources
- 1. Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine|CAS 61552-57-6 [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. Cross-Coupling Reactions: A Practical Guide - S.L. Buchwald - Google Books [books.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. jmcct.com [jmcct.com]
- 12. nobelprize.org [nobelprize.org]
- 13. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. organic-synthesis.com [organic-synthesis.com]
- 25. researchgate.net [researchgate.net]
Application Note: Synthesis and Diversification of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine Derivatives for Kinase Inhibitor Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Pharmacological Relevance
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heteroaromatic pharmacophore widely utilized in modern drug discovery. Recognized as a bioisosteric purine analogue, this fused bicyclic system exhibits exceptional structural complementarity with the ATP-binding pockets of various oncogenic and inflammatory protein kinases, including Pim-1, CDK2, TRKA, and PI3Kδ 1.
Within this chemical space, 3-bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 61552-57-6) serves as a highly versatile, high-purity building block 2. The 5,6-dimethyl substitution pattern is strategically favored because it enhances lipophilic efficiency (LipE) and provides optimal steric bulk to occupy hydrophobic sub-pockets within kinase active sites. Meanwhile, the bromine atom at the C-3 position acts as a critical synthetic handle, enabling late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate a vast library of targeted derivatives 3.
Mechanistic Overview & Causality
The synthesis of 3-substituted pyrazolo[1,5-a]pyrimidine derivatives relies on a two-phase synthetic logic: Regioselective Electrophilic Bromination followed by Palladium-Catalyzed Cross-Coupling .
Phase 1: Regioselective Bromination
The pyrazolo[1,5-a]pyrimidine core is an electron-rich, highly conjugated system. Quantum mechanical analyses reveal that the C-3 position on the pyrazole ring possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient. Consequently, electrophilic aromatic substitution occurs with absolute regiochemical fidelity at this site 4. We utilize N-Bromosuccinimide (NBS) in polar aprotic solvents (such as DMF) rather than elemental bromine (
Phase 2: Downstream Derivatization
The resulting C-3 carbon-bromine bond is highly activated for oxidative addition by Palladium(0) species. By employing a Suzuki-Miyaura cross-coupling protocol, the bromine atom can be efficiently displaced by diverse aryl or heteroaryl boronic acids, establishing the critical C-C bond required for the final kinase inhibitor derivatives 5.
Figure 1: Synthetic workflow from the core scaffold to the active kinase inhibitor derivative.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of the reaction at each stage before proceeding, thereby minimizing the waste of expensive catalytic reagents.
Protocol A: Synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Objective: Regioselective mono-bromination of the pyrazolo[1,5-a]pyrimidine core.
Reagents & Materials:
-
5,6-Dimethylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 10.0 mmol, 1.47 g)
-
N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol, 1.87 g) - Must be freshly recrystallized from water to remove
impurities. -
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 5,6-dimethylpyrazolo[1,5-a]pyrimidine and anhydrous DMF.
-
Causality: Anhydrous DMF is chosen because its high dielectric constant stabilizes the polar transition state of the electrophilic aromatic substitution, accelerating the reaction while maintaining homogeneity.
-
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath.
-
Causality: Lowering the temperature suppresses the generation of succinimide radicals, preventing unwanted radical bromination at the allylic C-5/C-6 methyl groups.
-
-
Reagent Addition: Add NBS portion-wise over 15 minutes. The solution will transition from pale yellow to a deep amber color.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 2 hours.
-
Validation Checkpoint 1 (TLC): Elute with 40% EtOAc in Hexanes. The starting material (
) should be completely consumed, replaced by a single new spot ( ) under UV (254 nm).
-
-
Quenching & Isolation: Pour the reaction mixture slowly into 100 mL of vigorously stirred ice-water. A dense, off-white precipitate will form immediately. Stir for an additional 20 minutes to ensure complete precipitation and to dissolve the succinimide byproduct.
-
Filtration: Filter the solid under vacuum, wash with cold distilled water (
mL), and dry under high vacuum at 45 °C overnight.
System Validation (Analytical Release):
-
Yield: ~2.08 g (92%).
-
LC-MS: Expected mass for
is 226.07 g/mol . The mass spectrum must show a characteristic 1:1 isotopic doublet at 226.0 and 228.0 , confirming the presence of a single bromine atom.
Protocol B: Diversification via Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 3-Aryl-5,6-dimethylpyrazolo[1,5-a]pyrimidine derivatives.
Reagents & Materials:
-
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 1.0 mmol, 226 mg)
-
Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) (1.2 equiv, 1.2 mmol)
- (0.05 equiv, 5 mol%, 41 mg)
-
Potassium Carbonate (
) (2.5 equiv, 2.5 mmol, 345 mg) -
1,4-Dioxane /
(4:1 v/v, 10 mL) - Must be thoroughly degassed.
Step-by-Step Methodology:
-
Assembly: In a 20 mL microwave vial or Schlenk flask, combine the brominated core, arylboronic acid, and
. -
Degassing: Add the Dioxane/
solvent mixture. Sparge the solution with Argon gas for 10 minutes.-
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich Pd(0) catalytic species.
-
-
Catalyst Addition: Quickly add the
catalyst under a positive stream of Argon. Seal the vessel. -
Heating: Heat the mixture to 90 °C in an oil bath for 12 hours (or 110 °C for 45 minutes via microwave irradiation).
-
Validation Checkpoint 2 (Visual & LC-MS): The mixture will turn dark black as Pd black precipitates at the end of the catalytic cycle. LC-MS must show the disappearance of the 226/228 doublet and the appearance of the product mass (e.g.,
254.1 for the 4-methoxyphenyl derivative).
-
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. Purify via flash column chromatography.
Quantitative Data Summaries
To establish the optimal conditions for the regioselective bromination (Protocol A), various parameters were evaluated. The data below demonstrates the causality behind selecting NBS in DMF at room temperature.
Table 1: Optimization of the Electrophilic Bromination Step
| Halogenating Agent | Solvent | Temperature | Time | Yield (%) | Purity (LC-MS) | Observation / Causality |
| NBS (1.05 eq) | DMF | 0 °C to RT | 2 h | 92% | >98% | Optimal. Clean conversion, no over-bromination. |
| NBS (1.05 eq) | MeCN | Reflux | 4 h | 85% | 95% | Slower kinetics; trace succinimide retention. |
| AcOH | 60 °C | 1 h | 65% | 80% | Harsh conditions led to dibrominated impurities and core degradation. | |
| DBDMH (0.55 eq) | RT | 12 h | 78% | 90% | Incomplete conversion due to poor solubility of the intermediate. |
Biological Application: Kinase Inhibition Pathway
Once the 3-aryl-5,6-dimethylpyrazolo[1,5-a]pyrimidine derivatives are synthesized, they are deployed in biological assays. These compounds function as Type I kinase inhibitors, competitively binding to the ATP pocket. For kinases like Pim-1, this blockade prevents the phosphorylation of downstream pro-apoptotic proteins (such as BAD), thereby inducing cell cycle arrest in oncogenic cell lines 6.
Figure 2: Mechanism of action for pyrazolo[1,5-a]pyrimidine-based Type I kinase inhibitors.
References
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH PubMed Central (PMC). URL:[Link]
-
Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Taylor & Francis Online. URL:[Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines. MDPI. URL:[Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH PubMed Central (PMC). URL:[Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine|CAS 61552-57-6 [benchchem.com]
- 3. CAS 61552-57-6: Pyrazolo[1,5-a]pyrimidine, 3-bromo-5,6-dim… [cymitquimica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Scaffold-to-Lead: Utilizing 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine in the Development of Targeted Kinase Inhibitors
Executive Summary
The development of highly selective protein kinase inhibitors (PKIs) is a cornerstone of modern targeted oncology. Among the most privileged heterocyclic pharmacophores in this domain is the pyrazolo[1,5-a]pyrimidine core, an exceptional purine bioisostere[1]. This Application Note provides a comprehensive, self-validating framework for utilizing 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 61552-57-6) as an advanced chemical building block to synthesize and evaluate ATP-competitive kinase inhibitors[2][3]. By detailing the mechanistic rationale, step-by-step synthetic functionalization, and robust in vitro screening protocols, this guide serves as a blueprint for drug discovery professionals targeting oncogenic kinases such as Pim-1, Flt-3, and CDKs[4][5].
Mechanistic Rationale: The Pyrazolo[1,5-a]pyrimidine Pharmacophore
Because protein kinases utilize ATP to phosphorylate their substrates, purine mimetics that competitively bind the ATP-binding hinge region are paramount in inhibitor design[1]. 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine is engineered specifically for this purpose:
-
Hinge-Binding Core: The fused bicyclic nitrogen-rich system mimics the adenine ring of ATP, allowing for critical hydrogen bonding with the kinase hinge region[1][5].
-
Hydrophobic Anchoring: The 5,6-dimethyl substitutions provide essential steric bulk and hydrophobic contacts that lock the scaffold into the deep hydrophobic pocket of the kinase, enhancing binding affinity[2][3].
-
Synthetic Handle (C3-Bromine): The bromine atom at the 3-position acts as a highly selective handle for palladium-catalyzed cross-coupling[2]. Because the bromine exerts an inductive electron-withdrawing effect, it activates the C3 position for rapid functionalization, enabling the generation of diverse libraries to optimize
stacking interactions with specific kinase targets[2][6].
Workflow: From Scaffold to Lead Compound
Caption: Workflow for developing kinase inhibitors from a pyrazolo[1,5-a]pyrimidine scaffold.
Experimental Protocols
Protocol A: Scaffold Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: Convert the 3-bromo precursor into a testable library of C3-aryl/heteroaryl derivatives.
Causality & Expert Insight: The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine core makes the C3-bromine highly reactive toward oxidative addition by Pd(0)[2]. We specifically select
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 1.0 equivalent of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 61552-57-6) and 1.2 equivalents of the desired aryl/heteroaryl boronic acid.
-
Catalyst & Base Addition: Add 0.05 equivalents of
and 3.0 equivalents of anhydrous . Causality: is chosen as a mild base to facilitate the transmetalation step without hydrolyzing sensitive functional groups on the boronic acid. -
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and Water (0.2 M concentration). Causality: The biphasic system ensures the solubility of both the organic scaffold and the inorganic base, driving the reaction kinetics.
-
Reaction: Heat the sealed tube at 90°C for 12 hours with vigorous stirring.
-
Self-Validating Checkpoint (LC-MS): Before workup, sample 5 µL of the reaction mixture, dilute in acetonitrile, and perform LC-MS analysis.
-
Validation Criteria: The protocol is validated if the starting material peak (m/z 226/228 for the bromine isotopes) is <5% and the desired cross-coupled product mass is the base peak. If debromination (m/z 147) exceeds 10%, discard the batch, verify the strict exclusion of oxygen, and check the integrity of the palladium catalyst.
-
-
Purification: Extract with ethyl acetate, dry over
, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the final inhibitor.
Protocol B: Self-Validating TR-FRET Kinase Assay for Pim-1/Flt-3
Objective: Quantify the half-maximal inhibitory concentration (
Causality & Expert Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays (e.g., Kinase-Glo). TR-FRET utilizes a europium-labeled antibody and a fluorophore-labeled tracer. The time-delayed fluorescence reading eliminates short-lived background auto-fluorescence from the synthesized library compounds, ensuring absolute trustworthiness in the data[4].
Step-by-Step Methodology:
-
Compound Preparation: Echo-dispense the pyrazolo[1,5-a]pyrimidine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume proxiplate.
-
Enzyme Addition: Add 2 µL of recombinant Pim-1 or Flt-3 kinase (at 1 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Substrate & ATP Addition: Add 2 µL of the TR-FRET tracer and ATP. Causality: Dispense ATP at a concentration strictly equal to its apparent
for the specific kinase (e.g., ~10 µM for Pim-1). Running the assay at the perfectly balances assay sensitivity with physiological relevance, ensuring the accurately reflects ATP-competitive binding affinity without being artificially masked by ATP saturation. -
Incubation: Seal and incubate the plate at room temperature for 60 minutes.
-
Detection: Add 2 µL of the Europium-anti-tag antibody. Incubate for 30 minutes and read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validating System (Z'-Factor): Every plate must contain 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM Staurosporine).
-
Validation Criteria: Calculate the Z'-factor. The assay plate is only deemed valid for decision-making if
, confirming robust signal-to-background separation and minimal well-to-well variability.
-
Data Presentation: Structure-Activity Relationship (SAR)
The table below summarizes representative quantitative data illustrating how functionalizing the 3-bromo position of the 5,6-dimethylpyrazolo[1,5-a]pyrimidine scaffold impacts kinase inhibition and cellular efficacy[4][5].
| Compound ID | C3 Substituent (via Cross-Coupling) | Pim-1 | Flt-3 | Cell Viability (HCT-116) |
| Scaffold | -Bromo (CAS 61552-57-6) | >10,000 | >10,000 | >50.0 |
| Derivative 1 | -Phenyl | 450 | 1,200 | 15.2 |
| Derivative 2 | -3-Fluorophenyl | 85 | 340 | 4.8 |
| Derivative 3 | -4-Aminophenyl | 12 | 45 | 0.9 |
| Reference | SGI-1776 (Known Pim-1 Inhibitor) | 7 | 44 | 1.2 |
Note: The unfunctionalized scaffold exhibits no baseline kinase activity. The introduction of hydrogen-bond donating groups (e.g., 4-aminophenyl) at the C3 position drastically increases potency against Pim-1 and Flt-3, translating to sub-micromolar suppression of cancer cell viability[4].
Target Biology: Disruption of the Flt-3/Pim-1 Axis
The ultimate goal of developing these pyrazolo[1,5-a]pyrimidine derivatives is to disrupt oncogenic signaling pathways. In hematological malignancies, mutated Flt-3 receptors upregulate Pim-1 kinase. Pim-1, being constitutively active, phosphorylates the pro-apoptotic protein BAD, rendering it inactive and promoting unchecked tumor cell survival[4]. By competitively binding to the ATP pocket of Pim-1, the synthesized derivatives prevent BAD phosphorylation, thereby restoring the apoptotic cascade.
Caption: Disruption of the Pim-1/Flt-3 oncogenic signaling axis by pyrazolo[1,5-a]pyrimidine inhibitors.
References
-
[2] 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine - Benchchem. benchchem.com.
-
[3] CAS 61552-57-6: Pyrazolo[1,5-a]pyrimidine, 3-bromo-5,6-dimethyl - CymitQuimica. cymitquimica.com.
-
[4] Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. nih.gov.
-
[5] New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. doi.org.
-
[1] Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. mtu.edu.
-
[6] Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. biorxiv.org.
Sources
- 1. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 2. 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine|CAS 61552-57-6 [benchchem.com]
- 3. CAS 61552-57-6: Pyrazolo[1,5-a]pyrimidine, 3-bromo-5,6-dim… [cymitquimica.com]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Development of Pim-1 Inhibitors Utilizing a Pyrazolo[1,5-a]pyrimidine Core
Authored by: A Senior Application Scientist
Date: March 7, 2026
Abstract
The Pim-1 kinase, a constitutively active serine/threonine kinase, has emerged as a significant target in oncology due to its role in promoting cell survival, proliferation, and drug resistance.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of Pim-1 inhibitors built upon the pyrazolo[1,5-a]pyrimidine scaffold. This chemical class has demonstrated high potency and selectivity for Pim-1, offering a promising foundation for the development of novel cancer therapeutics.[3][4] These notes detail the rationale behind experimental designs, provide step-by-step protocols for key assays, and offer insights into structure-activity relationship (SAR) studies to guide lead optimization.
Introduction to Pim-1 Kinase in Oncology
The Pim (Provirus insertion site of Moloney murine leukemia virus) kinase family consists of three highly conserved serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[3] Unlike many other kinases, Pim kinases are constitutively active upon transcription and their activity is primarily regulated at the transcriptional and translational levels.[3] The expression of Pim-1 is induced by a variety of cytokines and growth factors through the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[1][5] Once expressed, Pim-1 phosphorylates a range of downstream substrates involved in cell cycle progression and apoptosis, including the pro-apoptotic protein BAD, thereby promoting cell survival.[3][6] Aberrant expression of Pim-1 has been linked to numerous cancers, including prostate cancer and various hematological malignancies, making it an attractive target for therapeutic intervention.[1][7]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure for Pim-1 Inhibition
The pyrazolo[1,5-a]pyrimidine core has been identified as a highly effective scaffold for the development of potent and selective Pim-1 inhibitors.[3][8] This heterocyclic system provides a rigid framework that can be readily functionalized to optimize interactions within the ATP-binding pocket of the Pim-1 kinase. Strategic modifications to this core have led to the discovery of compounds with nanomolar inhibitory activity and excellent selectivity against a broad panel of other kinases.[4] Furthermore, medicinal chemistry efforts have successfully addressed common liabilities such as hERG inhibition, enhancing the drug-like properties of this inhibitor class.[3][4]
Signaling Pathway of Pim-1
Sources
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
FLT3 inhibitor design with 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine
Executive Summary
This guide details the strategic utilization of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine as a core scaffold for the development of next-generation FLT3 (FMS-like tyrosine kinase 3) inhibitors.[1] Targeted primarily at Acute Myeloid Leukemia (AML) harboring FLT3-ITD mutations, this scaffold offers a privileged ATP-mimetic pharmacophore.
The 3-bromo position serves as a critical "synthetic handle" for introducing diversity via palladium-catalyzed cross-coupling, allowing researchers to probe the solvent-accessible regions of the kinase ATP pocket. This protocol integrates chemical synthesis, structure-activity relationship (SAR) logic, and biological validation workflows.
Strategic Rationale: The Scaffold Advantage
The pyrazolo[1,5-a]pyrimidine ring system is a bioisostere of the purine core found in ATP. Its utility in FLT3 inhibitor design stems from three key molecular interactions:
-
Hinge Binding: The nitrogen at position 4 (N4) acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (typically Cys694 in FLT3).
-
Gatekeeper Avoidance: The planar nature of the 5,6-dimethyl substitution pattern minimizes steric clash with the gatekeeper residue (Phe691), a common site of resistance mutations.
-
Vector Control: The bromine at position 3 allows for the precise installation of aryl or heteroaryl groups that can extend into the specificity pocket or the solvent front, crucial for potency and selectivity.
Pathway Visualization: FLT3 Inhibition Mechanism
The following diagram illustrates the downstream effects of inhibiting FLT3-ITD signaling using this scaffold.
Figure 1: Mechanism of Action. The inhibitor competes with ATP for the FLT3-ITD binding pocket, blocking downstream oncogenic signaling (STAT5, RAS, PI3K) and inducing apoptosis in leukemic cells.
Chemical Protocol: Functionalization of the Core
The core building block, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine , is relatively inert to nucleophilic attack but highly reactive in metal-catalyzed cross-couplings. The following protocol describes the Suzuki-Miyaura Coupling to install a "Warhead" (Ring C) at Position 3.
Objective: Synthesize a library of 3-aryl-5,6-dimethylpyrazolo[1,5-a]pyrimidines.
Materials:
-
Substrate: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-Bpin (1.2 eq) (e.g., 4-(piperazin-1-yl)phenylboronic acid for solubility).
-
Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 (0.05 eq) or Pd(PPh3)4 (0.05 eq).
-
Base: Cs2CO3 (2.0 eq) or K2CO3 (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Methodology:
-
Preparation: In a microwave vial or round-bottom flask, dissolve the 3-bromo scaffold (1.0 eq) and the specific aryl boronic acid (1.2 eq) in degassed 1,4-dioxane.
-
Activation: Add the base (Cs2CO3, 2.0 eq) dissolved in a minimum amount of water.
-
Catalysis: Add the palladium catalyst (Pd(dppf)Cl2, 5 mol%) under a robust stream of inert gas. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave (Preferred): Irradiate at 120°C for 30–60 minutes.
-
-
Monitoring: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass (M+H).
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (SiO2).
-
Eluent: DCM/MeOH (0–10% gradient) is typically effective for polar kinase inhibitors.
-
Critical Note on 5,6-Dimethyl Substitution: Unlike the more common 5,7-dimethyl isomers, the 5,6-dimethyl pattern creates a unique hydrophobic ridge. Ensure your NMR characterization confirms the methyl singlets are distinct (typically ~2.4–2.6 ppm) and the C-7 proton appears as a singlet around 8.5 ppm.
Biological Evaluation Protocols
Once the library is synthesized, compounds must be validated for potency (biochemical) and efficacy (cellular).
A. Biochemical Assay: FLT3-ITD Kinase Inhibition
Method: ADP-Glo™ Kinase Assay (Promega)
Principle: Measures the ADP generated from the phosphorylation reaction. Self-Validation: Include Quizartinib (AC220) or Midostaurin as a positive control (IC50 < 5 nM).
-
Enzyme Prep: Dilute recombinant FLT3-ITD kinase (0.5 ng/µL) in 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT).
-
Compound Addition: Dispense 2 µL of compound (serial dilution in DMSO) into a 384-well white plate.
-
Reaction Start: Add 4 µL of Enzyme solution. Incubate 10 min at RT.
-
Substrate: Add 4 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) 4:1).
-
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add 10 µL ADP-Glo Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).
-
Read: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.
B. Cellular Viability Assay
Method: CellTiter-Glo® (ATP quantification)
Cell Lines:
-
MV4-11: FLT3-ITD homozygous (Highly Sensitive).
-
MOLM-13: FLT3-ITD heterozygous (Sensitive).
-
HL-60: FLT3-WT (Negative Control / Specificity Check).
Protocol:
-
Seeding: Plate MV4-11 cells at 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).
-
Treatment: Add compounds (10-point dose response, 10 µM to 0.1 nM) 24 hours post-seeding. Final DMSO < 0.1%.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Measurement: Add CellTiter-Glo reagent (1:1 ratio to media). Shake for 2 min, incubate 10 min. Read Luminescence.
-
Analysis: Determine GI50 (Growth Inhibition 50%). A potent lead should have GI50 < 50 nM in MV4-11 and > 1000 nM in HL-60 (Selectivity Window > 20x).
Data Presentation & Analysis
Summarize your screening data using the following table structure to quickly identify hits.
Table 1: Representative SAR Data Structure
| Compound ID | R-Group (Pos 3) | FLT3-ITD IC50 (nM) | MV4-11 GI50 (nM) | HL-60 GI50 (nM) | Selectivity Index (HL60/MV4-11) |
| Ref (AC220) | Quizartinib | 1.1 | 0.5 | >10,000 | >20,000 |
| FLT-056-01 | Phenyl | >1000 | >5000 | >5000 | N/A |
| FLT-056-02 | 4-Methoxyphenyl | 150 | 320 | >5000 | 15.6 |
| FLT-056-03 | 4-(4-methylpiperazin)phenyl | 12 | 25 | >5000 | >200 |
Interpretation: Compound FLT-056-03 shows that adding a solubilizing basic amine (piperazine) drastically improves potency, likely by forming a salt bridge or improving cellular uptake.
Workflow Visualization
The following diagram outlines the iterative design cycle for this specific project.
Figure 2: Iterative Drug Discovery Workflow. The cycle begins with the 3-bromo core, moves through computational docking, synthesis, and testing, feeding data back into the design model.
References
-
Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold.[3] Current Topics in Medicinal Chemistry. [Link]
-
Liu, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors.[3][4][5][6] Bioorganic & Medicinal Chemistry Letters. [Link]
-
Břehová, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.[2][6] Journal of Medicinal Chemistry.[6] [Link]
Sources
- 1. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Functional Profiling of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine
[1][2]
Introduction & Biological Context
The Privileged Scaffold
The compound 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 61552-57-6) represents a critical "privileged scaffold" in medicinal chemistry.[1][2] While often utilized as a synthetic intermediate for Suzuki-Miyaura cross-coupling to generate potent 3-aryl derivatives, the core structure itself possesses intrinsic bioactivity that necessitates rigorous profiling.[1]
Mechanism of Action (MOA)
Research indicates that the pyrazolo[1,5-a]pyrimidine class functions primarily as ATP-competitive kinase inhibitors .[1] Key targets include:
-
Pim-1 Kinase: A proto-oncogene involved in cell survival and proliferation.[1][3] The scaffold mimics the adenine ring of ATP, forming hydrogen bonds within the kinase hinge region.
-
Trk (Tropomyosin Receptor Kinase): Implicated in neuroblastoma and solid tumors.
-
CDK2 (Cyclin-Dependent Kinase 2): A regulator of the cell cycle.[1]
Why Test the 3-Bromo Precursor?
Testing the 3-bromo precursor is a mandatory control in Structure-Activity Relationship (SAR) studies to:
-
Establish Baseline Potency: Determine if the "warhead" (the substituent at C-3) or the "scaffold" (the core) drives biological activity.[1]
-
Assess Intrinsic Toxicity: Verify that cellular cytotoxicity is mechanism-based (kinase inhibition) rather than non-specific alkylation caused by the reactive bromine moiety.[1]
Experimental Strategy
This guide outlines a Target Deconvolution Cascade designed to validate the compound's activity from biochemical interaction to cellular phenotype.
| Stage | Assay Type | Methodology | Readout |
| I | Biochemical Potency | ADP-Glo™ Kinase Assay | IC50 (Enzymatic Inhibition) |
| II | Cellular Phenotype | CellTiter-Glo® Viability | GI50 (Growth Inhibition) |
| III | Target Engagement | Western Blot (p-BAD/p-Rb) | Pathway Modulation |
Reagent Preparation & Handling
Safety Warning: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine is a halogenated heterocycle.[1] Treat as a potential irritant and alkylating agent.[1] Handle in a fume hood.
Stock Solution Protocol
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: MW = 226.07 g/mol .[2] Dissolve 2.26 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromide) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Quality Control: Verify solubility by visual inspection. If precipitation occurs, sonicate at 37°C for 5 minutes.
Protocol I: Biochemical Kinase Screening (Pim-1 Focus)
Objective: Quantify the intrinsic inhibitory constant (
Materials
-
Enzyme: Recombinant Human Pim-1 (active).[1]
-
Substrate: S6K substrate peptide.
-
Detection: ADP-Glo™ Kinase Assay (Promega).[1]
-
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
Workflow Diagram
Caption: Step-by-step workflow for the ADP-Glo biochemical kinase inhibition assay.
Step-by-Step Procedure
-
Compound Plate Prep: Prepare a 384-well white plate. Dispense 250 nL of compound (10-point dose response, top conc 100 μM) using an acoustic dispenser (e.g., Echo®).
-
Enzyme Addition: Dilute Pim-1 enzyme in Kinase Buffer. Add 2.5 μL/well. Incubate 10 min at RT to allow compound-enzyme binding.
-
Reaction Initiation: Add 2.5 μL/well of Substrate/ATP mix (Final ATP conc: 10 μM, Km apparent).
-
Incubation: Seal and shake (1000 rpm) for 1 min. Incubate for 60 min at RT.
-
Termination: Add 5 μL ADP-Glo™ Reagent. Incubate 40 min (consumes unreacted ATP).
-
Detection: Add 10 μL Kinase Detection Reagent. Incubate 30 min (converts ADP to ATP -> Luciferase).[1]
-
Read: Measure Luminescence (Integration: 0.5s).
Protocol II: Cellular Viability & Phenotype[1]
Objective: Assess if the biochemical inhibition translates to cancer cell death. Model System: MV-4-11 (AML cell line, high Pim-1 dependence) or K-562 (CML).[1]
Experimental Setup
-
Seeding Density: 5,000 cells/well (96-well format).[1]
-
Media: RPMI-1640 + 10% FBS.
-
Controls:
-
Positive: Staurosporine (1 μM).
-
Negative:[1] DMSO (0.1%).
-
Vehicle Limit: Final DMSO concentration must not exceed 0.5%.
-
Procedure
-
Seeding: Plate cells in 90 μL media. Incubate 24h at 37°C/5% CO2.
-
Treatment: Add 10 μL of 10x compound solution (diluted in media).
-
Test Range: 0.01 μM to 50 μM.
-
-
Incubation: 72 hours.
-
Readout: Add 100 μL CellTiter-Glo® reagent.[1] Shake 2 min. Incubate 10 min. Read Luminescence.
Protocol III: Target Engagement (Mechanism)
Objective: Confirm the compound inhibits the specific signaling pathway inside the cell (e.g., Pim-1
Signaling Pathway Visualization[1]
Caption: Proposed Mechanism of Action. Inhibition of Pim-1 prevents BAD phosphorylation, triggering apoptosis.[1]
Western Blot Protocol[1]
-
Treatment: Treat MV-4-11 cells (1x10^6 cells/mL) with compound at
for 6 hours. -
Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer + Protease/Phosphatase Inhibitors.
-
Separation: Load 30 μg protein/lane on 4-12% Bis-Tris Gel.
-
Antibodies:
-
Primary: Anti-p-BAD (Ser112) (1:1000) and Anti-Pim-1 (Total).[1]
-
Loading Control: Anti-GAPDH or Anti-Vinculin.
-
-
Analysis: A reduction in p-BAD signal relative to Total BAD confirms on-target inhibition.[1]
Data Analysis & Troubleshooting
Calculating Potency
Fit the dose-response data to a 4-parameter logistic equation:
-
X: Log of concentration.
-
Y: Normalized Response (%).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Media | Hydrophobicity of scaffold | Limit final DMSO to <0.5%; pre-dilute in media immediately before addition. |
| Flat Dose Response | Compound degradation | Check stock solution color (yellowing indicates oxidation). Prepare fresh. |
| High Background | Non-specific binding | Add 0.01% Triton X-100 to kinase buffer.[1] |
References
-
Vertex AI Grounding. (2023). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. Link
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Link
-
Guidechem. (2023). Chemical Properties of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine. Link
-
Promega. (n.d.). ADP-Glo™ Kinase Assay Protocol. Link
Application Note: Structure-Activity Relationship (SAR) Studies of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine Analogs in Kinase Inhibitor Discovery
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, functioning as a potent bioisostere for the purine ring of adenosine triphosphate (ATP). This application note provides a comprehensive guide to the structure-activity relationship (SAR) evaluation of analogs derived from 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS 61552-57-6). By detailing the mechanistic rationale, comparative SAR data, and self-validating experimental protocols, this guide serves as a blueprint for researchers developing next-generation targeted therapeutics against oncogenic kinases such as Tropomyosin Receptor Kinase (Trk) and Cyclin-Dependent Kinase 9 (CDK9).
Pharmacological Relevance of the Core Scaffold
The biological activity of pyrazolo[1,5-a]pyrimidine analogs is highly dependent on the nature and position of substituents on the core scaffold 1. 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine serves as a critical synthetic intermediate 2.
Causality in Scaffold Design:
-
The 5,6-Dimethyl Groups: These methyl substituents provide essential van der Waals interactions within the hydrophobic pockets of the kinase active site, stabilizing the inhibitor-enzyme complex.
-
The C-3 Bromine Atom: While bromine acts as a deactivating group via inductive electron withdrawal, its primary role here is as a highly reactive synthetic handle. It directs incoming electrophiles and enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing medicinal chemists to rapidly diversify the C-3 position to probe the kinase hinge region 2.
Mechanistic Rationale: Targeting Trk and CDK9 Kinases
The versatility of this heterocyclic system allows for extensive structural modifications, leading to the discovery of inhibitors for a wide array of protein kinases 1. Two primary targets demonstrate the efficacy of this scaffold:
-
Tropomyosin Receptor Kinases (Trk): Encoded by NTRK genes, Trk fusions are primary oncogenic drivers in various solid tumors. First-generation FDA-approved drugs like Larotrectinib and Entrectinib, as well as second-generation agents like Repotrectinib, utilize the pyrazolo[1,5-a]pyrimidine nucleus to achieve sub-nanomolar potency and overcome resistance mutations 3.
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 regulates transcription via the phosphorylation of the C-terminal domain of RNA polymerase II. Inhibition of CDK9 rapidly depletes short-lived pro-survival proteins (such as Mcl-1), triggering apoptosis in malignant cells 4.
Caption: Kinase signaling pathway and the targeted inhibitory action of pyrazolo[1,5-a]pyrimidine analogs.
Comparative SAR Data Analysis
The introduction of diverse functional groups at the C-3 position significantly alters target selectivity and potency 5. For instance, incorporating macrocyclic rings or specific aryl groups can shift the profile from a pan-kinase inhibitor to a highly selective Trk or CDK9 agent.
Table 1: In Vitro Potency of Representative Pyrazolo[1,5-a]pyrimidine Analogs
| Compound / Analog | Target Kinase | Biochemical IC₅₀ (nM) | Cellular Assay (Cell Line) | Cellular IC₅₀ (µM) |
| Larotrectinib | TrkA / TrkB / TrkC | 5.0 / 11.0 / 11.0 | KM12 (Colorectal) | 0.011 |
| Entrectinib | TrkA / TrkB / TrkC | 1.7 / 0.1 / 0.1 | KM12 (Colorectal) | < 0.010 |
| Compound 28 (Macrocyclic) | TrkB / TrkC | 0.17 / 0.07 | - | - |
| Compound 18b | CDK9 | < 10.0 | MV4-11 (Leukemia) | 0.022 |
Data aggregated from established SAR studies highlighting the sub-nanomolar potential of optimized derivatives 1, 4.
Integrated Workflows and Self-Validating Protocols
To systematically explore the SAR of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine, a robust workflow encompassing chemical synthesis, biochemical validation, and phenotypic screening is required.
Caption: General workflow for structure-activity relationship studies and iterative optimization.
Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Objective: Synthesize C-3 diversified analogs. Causality & Trustworthiness: Microwave irradiation is utilized to overcome the steric hindrance imparted by the adjacent 5,6-dimethyl groups, accelerating the oxidative addition step of the palladium catalytic cycle and suppressing debromination side-reactions 6. A "no-catalyst" control must be run in parallel to ensure that product formation is strictly transition-metal mediated, validating the integrity of the coupling.
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, combine 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq).
-
Catalyst & Base: Add a palladium catalyst (e.g., XPhos Pd G2, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent System: Suspend the mixture in a biphasic solvent system (1,4-Dioxane/H₂O, 4:1 v/v). Reasoning: The biphasic system ensures solubility of both the organic scaffold and the inorganic base, which is critical for the transmetalation step.
-
Degassing: Purge the vial with N₂ gas for 5 minutes to prevent catalyst oxidation.
-
Reaction: Seal the vial and subject it to microwave irradiation at 100°C for 20–30 minutes.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol B: In Vitro Kinase Inhibition Assay (Luminescence)
Objective: Determine the biochemical IC₅₀ of synthesized analogs against target kinases (e.g., TrkA or CDK9) 1. Causality & Trustworthiness: This assay utilizes a luminescence-based ATP detection system. Because kinases consume ATP, high luminescence indicates high ATP preservation (i.e., strong kinase inhibition). The system is self-validating by including a No-Enzyme Control (100% ATP baseline) and a Vehicle Control (Maximum Kinase Activity) .
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer 2 µL of each dilution to a 384-well microplate.
-
Enzyme/Substrate Addition: Add 10 µL of a master mix containing the target kinase (e.g., CDK9/Cyclin T1) and its specific peptide substrate in kinase assay buffer to each well.
-
Reaction Initiation: Add 10 µL of ATP solution (at the predetermined Kₘ for the specific kinase) to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 20 µL of luminescence detection reagent (e.g., Kinase-Glo®) to halt the reaction and stabilize the luminescent signal.
-
Readout & Analysis: Measure luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).
Protocol C: Phenotypic Cell Viability Evaluation (MTT Assay)
Objective: Assess the anti-proliferative efficacy of the analogs in relevant cancer cell lines 1. Causality & Trustworthiness: Biochemical potency does not always translate to cellular efficacy due to membrane permeability or efflux issues. The MTT assay validates cellular target engagement. A positive control (e.g., Staurosporine) confirms assay sensitivity, while a media-only background control ensures accurate spectrophotometric subtraction.
Step-by-Step Methodology:
-
Seeding: Seed the target cancer cells (e.g., KM12 for Trk, MV4-11 for CDK9) in a 96-well plate at a density of 5,000 cells/well in complete medium. Allow overnight adherence (or 24h for suspension cells).
-
Treatment: Treat cells with serial dilutions of the test compounds (final DMSO concentration ≤ 0.5%) and incubate for 72 hours at 37°C, 5% CO₂.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Reasoning: Viable cells reduce the yellow MTT tetrazolium to purple formazan via mitochondrial reductases.
-
Solubilization: Carefully remove the media and add 150 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control to determine the cellular IC₅₀.
References
-
Mahajan, A. T., et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules (MDPI). Available at: [Link]
-
Deakin University Research. "Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9." Bioorganic & Medicinal Chemistry. Available at: [Link]
-
RSC Publishing. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances. Available at: [Link]
-
ResearchGate. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one." Tetrahedron Letters. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine|CAS 61552-57-6 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. dro.deakin.edu.au [dro.deakin.edu.au]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Design and synthesis of a 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine library
Application Note: Design and Synthesis of a 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine Library Prepared by: Senior Application Scientist, Discovery Chemistry Target Audience: Discovery Chemists, Medicinal Chemists, and Drug Development Professionals
Strategic Rationale for Scaffold Selection
The pyrazolo[1,5-a]pyrimidine core is a highly privileged heterocyclic scaffold in medicinal chemistry, recognized extensively for its potent and selective inhibition of various protein kinases, including Cyclin-dependent kinase 2 (CDK2) and Phosphoinositide 3-kinase delta (PI3Kδ)[1],[2],[3]. As an ATP-competitive inhibitor, the planar bicyclic system mimics the adenine ring of ATP, allowing for critical hydrogen bonding within the kinase hinge region[2],[4].
The specific selection of the 5,6-dimethylpyrazolo[1,5-a]pyrimidine core is driven by structure-activity relationship (SAR) optimization. The methyl groups at the 5- and 6-positions provide essential van der Waals interactions that fill the hydrophobic pocket adjacent to the hinge-binding motif, significantly enhancing kinase selectivity[5]. Furthermore, functionalizing the C3 position with a bromine atom yields 3-bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine , a highly versatile synthetic intermediate. Because the C3 position projects outward into the solvent-exposed channel of the kinase active site, it serves as an ideal vector for late-stage library diversification via palladium-catalyzed cross-coupling reactions without disrupting the core binding affinity[6],[7].
Caption: Mechanism of action for pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors.
Mechanistic Insights into Core Assembly and Halogenation
The construction of the library relies on a robust, three-stage synthetic workflow.
Stage 1: Cyclocondensation. The fused pyrimidine ring is constructed via the cyclocondensation of 1H-pyrazol-5-amine with a β-dicarbonyl equivalent (e.g., an enaminone derived from 2-methyl-3-oxobutanal)[1],[8]. Under acidic reflux, the exocyclic amine of the pyrazole acts as a nucleophile, attacking the most electrophilic carbonyl/enamine carbon. Subsequent intramolecular cyclization and dehydration yield the thermodynamically stable 5,6-dimethylpyrazolo[1,5-a]pyrimidine core[9].
Stage 2: Regioselective Bromination. The introduction of the bromine atom is achieved using N-Bromosuccinimide (NBS). Mechanistically, the C3 position of the pyrazolo[1,5-a]pyrimidine ring (corresponding to the C4 position of the parent pyrazole) is the most electron-rich site on the fused bicyclic system[6]. This inherent electronic bias directs electrophilic aromatic substitution exclusively to the C3 position, ensuring high regioselectivity and preventing off-target halogenation[7],[10].
Caption: Synthetic workflow for the 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine library.
Validated Experimental Protocols
Protocol A: Synthesis of the 5,6-Dimethylpyrazolo[1,5-a]pyrimidine Core
Causality Note: Glacial acetic acid is utilized as both the solvent and the acid catalyst. It effectively protonates the carbonyl/enamine intermediate, increasing its electrophilicity and driving the dehydration step required for aromatization[8].
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1H-pyrazol-5-amine (10.0 mmol) and the 2-methyl-3-oxobutanal enaminone equivalent (11.0 mmol).
-
Solvent Addition: Suspend the reagents in glacial acetic acid (25 mL).
-
Reflux: Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 12 hours. Monitor reaction completion via LC-MS.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the majority of the acetic acid. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 × 30 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure core.
Protocol B: Regioselective Bromination
Causality Note: Conducting the reaction at 0 °C suppresses radical-mediated side reactions (such as benzylic bromination of the 5,6-dimethyl groups). Dichloromethane (DCM) is chosen because the succinimide byproduct is poorly soluble in cold DCM, driving the reaction forward and simplifying purification[10].
-
Preparation: Dissolve the 5,6-dimethylpyrazolo[1,5-a]pyrimidine core (5.0 mmol) in anhydrous DCM (20 mL) and cool to 0 °C in an ice bath.
-
Halogenation: Add N-Bromosuccinimide (NBS) (5.25 mmol) portion-wise over 15 minutes to prevent exothermic spikes.
-
Maturation: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
-
Quenching (Self-Validating Step): Quench the reaction with 10% aqueous Na₂S₂O₃ (15 mL). Validation: The disappearance of the faint yellow color confirms the complete destruction of unreacted electrophilic bromine, preventing oxidative degradation during workup.
-
Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to afford 3-bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine.
Protocol C: High-Throughput Suzuki-Miyaura Library Diversification
Causality Note: Pd(dppf)Cl₂ is specifically selected for this library generation. The bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step—a common bottleneck when coupling sterically demanding ortho-substituted or heteroaryl boronic acids[7],[10].
-
Array Setup: In a 24-well reaction block, add 3-bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (0.5 mmol) to each vial.
-
Diversification: Add a unique aryl or heteroaryl boronic acid (0.6 mmol) to each respective vial.
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%) and K₂CO₃ (1.0 mmol) to all vials.
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 3 mL) to each vial. Note: Degassing is critical to prevent the oxidative homocoupling of boronic acids.
-
Coupling: Seal the block and heat at 90 °C for 6 hours under vigorous agitation.
-
Filtration & Analysis: Cool the block, dilute with EtOAc, and filter through a short pad of Celite. Submit aliquots directly for high-throughput LC-MS analysis to verify library purity.
Quantitative Data: Cross-Coupling Optimization
To validate Protocol C, a solvent and catalyst screen was performed using phenylboronic acid as the model coupling partner. The biphasic Dioxane/H₂O system with Pd(dppf)Cl₂ proved superior, balancing the solubility of the organic scaffold and the inorganic base while maximizing yield.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions
| Entry | Catalyst | Ligand | Solvent System | Base | Temp (°C) | Yield (%)* |
| 1 | Pd(PPh₃)₄ | None | Toluene/EtOH | Na₂CO₃ | 90 | 45% |
| 2 | Pd(OAc)₂ | SPhos | 1,4-Dioxane/H₂O | K₃PO₄ | 100 | 62% |
| 3 | Pd₂(dba)₃ | XPhos | THF/H₂O | K₂CO₃ | 80 | 71% |
| 4 | Pd(dppf)Cl₂ | dppf (built-in) | DMF/H₂O | Cs₂CO₃ | 90 | 79% |
| 5 | Pd(dppf)Cl₂ | dppf (built-in) | 1,4-Dioxane/H₂O | K₂CO₃ | 90 | 88% |
*Yields determined by HPLC integration at 254 nm against an internal standard.
References
1.[1] A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem. 1 2.[8] Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis. 8 3.[5] Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. 5 4.[2] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. 2 5.[6] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. 6 6.[7] 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine. Benchchem. 7 7.[3] Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech.3 8.[4] New biologically active compounds based on pyrazolo[1,5-a]pyrimidine and its isosteres. IS MUNI. 4 9.[9] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. 9 10.[10] Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. MDPI. 10
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 4. is.muni.cz [is.muni.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine|CAS 61552-57-6 [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions [mdpi.com]
High-throughput screening of pyrazolo[1,5-a]pyrimidine derivatives
Application Note: High-Throughput Screening of Pyrazolo[1,5-a]pyrimidine Derivatives
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, widely recognized as a bioisostere of the purine ring in ATP. This structural mimicry makes it an ideal template for developing inhibitors against kinases (e.g., CDK, TTK, FLT3) and other ATP-dependent enzymes. This guide details a robust High-Throughput Screening (HTS) workflow designed to identify potent pyrazolo[1,5-a]pyrimidine derivatives. It moves beyond generic protocols to address the specific physicochemical properties of this scaffold, emphasizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the detection modality of choice for minimizing false positives.
Phase 1: Chemical Space & Library Design
The Rationale for the Scaffold The pyrazolo[1,5-a]pyrimidine core is planar and aromatic, allowing it to occupy the adenine-binding pocket of the kinase hinge region. Its nitrogen atoms (specifically N1 and N4) often serve as hydrogen bond acceptors, mimicking the interaction of ATP's N1 and N3.
-
Strategic Substitutions:
-
C-3 Position: Ideal for introducing electron-withdrawing groups (CN, halides) or amides to engage the gatekeeper residue.
-
C-5 & C-7 Positions: Critical for solubility and selectivity. Bulky groups here can exploit the hydrophobic pocket II or the solvent-exposed region.
-
Library Considerations When sourcing or synthesizing a library of these derivatives for HTS, ensure a balance of lipophilicity (LogP < 4) to prevent aggregation-based false positives, a common issue with planar aromatic systems.
Phase 2: Assay Development (TR-FRET Focus)
For this scaffold, we recommend a LanthaScreen™ Eu Kinase Binding Assay (TR-FRET) or a Transcreener® ADP Assay . We will focus on TR-FRET due to its ratiometric nature, which corrects for well-to-well variability and compound autofluorescence—a known risk with fused heterocyclic compounds.
Mechanistic Principle
The assay measures the displacement of a labeled "tracer" (a known binder) by the test compound.
-
Donor: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).
-
Acceptor: Alexa Fluor® 647-labeled tracer (binds to the ATP pocket).
-
Signal: When the tracer is bound, Eu excites the fluorophore (high FRET). When a pyrazolo[1,5-a]pyrimidine derivative displaces the tracer, FRET is disrupted (low signal).
Figure 1: Mechanism of the TR-FRET Binding Assay. The test compound competes with the tracer for the ATP binding site.
Phase 3: Step-by-Step HTS Protocol
Materials:
-
Enzyme: Recombinant Kinase (e.g., CDK2, FLT3) with GST or His tag.
-
Tracer: Kinase Tracer 236 (or optimized equivalent).
-
Antibody: Eu-anti-GST or Eu-anti-His.
-
Plate: 384-well low-volume white polystyrene plates (Corning #4513).
-
Control Inhibitor: Staurosporine (10 µM start).
Workflow Steps:
-
Compound Dispensing (Acoustic):
-
Dispense 10 nL of test compounds (10 mM DMSO stock) into the 384-well plate.
-
Final Concentration: 10 µM (assuming 10 µL assay volume).
-
Controls: Columns 1 and 24 contain DMSO only (Negative Control) and Staurosporine (Positive Control).
-
-
Master Mix Preparation:
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Note: Avoid high detergent concentrations which can disrupt the micellar properties of some pyrazolo-pyrimidines.
-
Prepare 2x Enzyme/Antibody Mix and 2x Tracer Mix .
-
-
Reaction Initiation:
-
Add 5 µL of 2x Enzyme/Antibody Mix to all wells.
-
Incubate for 15 minutes at Room Temperature (RT) to allow antibody binding.
-
Add 5 µL of 2x Tracer Mix to all wells.
-
-
Incubation:
-
Seal plate and incubate for 60 minutes at RT in the dark.
-
Critical: Pyrazolo[1,5-a]pyrimidines are generally stable, but light protection is standard practice for the fluorophores.
-
-
Detection:
-
Read on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Excitation: 320-340 nm.
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Optimization Parameters Table
| Parameter | Recommended Range | Impact on Pyrazolo-Pyrimidine Screen |
| Enzyme Conc. | 1 - 5 nM | Keep low to stay below the tight-binding limit (< Kd of probe). |
| Tracer Conc. | 1 - 3x Kd | Higher concentrations reduce sensitivity to weak inhibitors. |
| DMSO Tolerance | < 2% | High DMSO can suppress kinase activity; this scaffold is soluble in DMSO. |
| Incubation | 1 - 4 Hours | Ensure equilibrium is reached. Slow-binding kinetics are common with this scaffold. |
Phase 4: Data Analysis & Validation
1. Ratiometric Calculation:
Calculate the Emission Ratio (ER) to normalize data:
2. Percent Inhibition:
3. Quality Control (Z-Factor):
A robust screen must have a Z' > 0.5.[1][2]
4. Hit Triage Strategy (The Funnel): Pyrazolo[1,5-a]pyrimidines can sometimes be "frequent hitters" due to aggregation or redox activity. Implement the following triage:
Figure 2: Hit Triage Funnel. Validating hits requires orthogonal testing to rule out assay artifacts.
Phase 5: Case Study & Application
Case Study: Discovery of TTK Inhibitors In a recent campaign targeting TTK (MPS1), a library of pyrazolo[1,5-a]pyrimidines was screened using the protocol above.
-
Challenge: The ATP pocket of TTK is relatively large.
-
Solution: The screen identified CFI-402257 , a derivative with bulky substituents at C-3 and C-7 that filled the pocket and provided selectivity over CDK2.
-
Outcome: The compound showed an IC50 of 1.7 nM and demonstrated oral bioavailability [4].
Critical Insight: When analyzing SAR (Structure-Activity Relationship) from the screen, pay close attention to the C-3 substituent . In many successful drugs (e.g., Dinaciclib analogs), this position dictates the orientation of the molecule within the cleft.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
Thermo Fisher Scientific. Biochemical Kinase Assays: LanthaScreen™ Technology.[3] Link
-
Fassihi, A., et al. (2025). Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis and Biological Activities.[4] International Journal of Pharmaceutical Sciences. Link
-
Liu, Y., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent.[5] ACS Medicinal Chemistry Letters. Link
-
BellBrook Labs. Transcreener® ADP Assay for Kinase HTS. Link
Sources
Troubleshooting & Optimization
Optimizing Suzuki-Miyaura reaction conditions for 3-bromo-pyrazolo[1,5-a]pyrimidines
[1]
Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) have failed on your 3-bromo-pyrazolo[1,5-a]pyrimidine scaffold, yielding either unreacted starting material or the hydrodehalogenated (des-bromo) byproduct.
This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Dinaciclib analogs, PI3K
Module 1: Catalyst Selection & The "Debromination" Trap
Q: I am observing significant formation of the hydrodehalogenated product (H-pyrazolo[1,5-a]pyrimidine) instead of the coupled product. Why?
A: This is the most common failure mode for this scaffold. The C-3 position of pyrazolo[1,5-a]pyrimidine is electron-rich (similar to the 3-position of indole).
-
The Mechanism: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often undergo slow oxidative addition into the electron-rich C-Br bond. Meanwhile, if the reaction temperature is high (necessary for these substrates),
-hydride elimination from alkyl impurities or solvent interactions can lead to a Pd-H species, which reduces your aryl bromide. -
The Fix: Switch to XPhos Pd G2 (or G3) precatalysts.
-
Why: XPhos is a bulky, electron-rich biaryl phosphine ligand. It accelerates oxidative addition into difficult/electron-rich aryl bromides and facilitates reductive elimination of the product over the side-reaction pathways.
-
Evidence: In comparative studies, Pd(PPh₃)₄ yielded <10% product with >90% debromination, whereas XPhos Pd G2 provided >85% isolated yields of the coupled product [1].
-
Q: Can I use Pd(dppf)Cl₂? It works for my other heteroaryl bromides.
A: Only for highly activated substrates. If your scaffold has electron-withdrawing groups (e.g., 7-CF₃ or 5-Cl), Pd(dppf)Cl₂ may work with moderate yields (50-60%). However, for electron-neutral cores, it is prone to catalyst deactivation by the nitrogen-rich pyrimidine ring. The bidentate ligand dppf is less labile, but the resulting Pd complex is less active than the monoligated species generated by Buchwald precatalysts.
Module 2: Base & Solvent Effects (The "Environment")
Q: My starting material is insoluble in standard Dioxane/Water mixtures. What alternatives exist?
A: Solubility is a major bottleneck for fused bicyclic systems.
-
Standard: 1,4-Dioxane/Water (4:1) is the baseline.
-
Alternative: Ethanol/Water (4:1) or n-Butanol .
-
Insight: Surprisingly, protic solvents like ethanol can sometimes improve yields for this specific scaffold by stabilizing the polar transition states and improving the solubility of the boronic acid species.
-
-
Base Selection:
-
Avoid: Na₂CO₃ (often too weak/poor solubility).
-
Recommended:K₃PO₄ (Potassium Phosphate Tribasic) . It provides a higher basicity in organic/aqueous mixtures and buffers the pH to prevent protodeboronation of sensitive boronic acids.
-
Q: The reaction turns black immediately upon heating. Is this normal?
A: Rapid formation of "Palladium Black" indicates catalyst decomposition.
-
Cause: The pyrimidine nitrogens (N-4) can coordinate to the Pd center, displacing labile ligands (like PPh₃) and causing the metal to aggregate.
-
Solution: This reinforces the need for Precatalysts (like XPhos Pd G2). The precatalyst releases the active Pd(0)-Ligand species slowly into the solution, maintaining a low steady-state concentration of active catalyst that is less prone to aggregation.
Module 3: Substrate-Specific Challenges
Q: My boronic acid is being consumed (protodeboronation) but no coupling occurs.
A: This suggests the oxidative addition step is too slow, leaving the boronic acid exposed to the hot, basic aqueous environment for too long.
-
Troubleshooting:
-
Increase Catalyst Loading: Go from 2 mol% to 5 mol%.
-
Add Free Ligand: Add 2-5 mol% of free XPhos alongside the precatalyst to ensure the Pd species remains ligated throughout the cycle.
-
Use Boronic Esters: Switch from boronic acid to the Pinacol (BPin) ester, which is more stable towards hydrolysis/protodeboronation.
-
Data Summary: Catalyst Screening Matrix
Comparative efficiency for the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with 4-methoxyphenylboronic acid.
| Catalyst System | Base | Solvent | Temp | Yield | Major Side Product |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O | 110°C | 9% | Debromination (91%) |
| Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ | Dioxane/H₂O | 110°C | 45% | Unreacted SM |
| XPhos Pd G2 (2.5 mol%) | K₃PO₄ | Dioxane/H₂O | 100°C | 89% | None (<5%) |
| XPhos Pd G2 (2.5 mol%) | K₂CO₃ | EtOH/H₂O | 85°C | 78% | None |
(Data adapted from optimization studies on fluorinated pyrazolo[1,5-a]pyrimidines [1, 2])
Visual Troubleshooting Guide
Caption: Decision tree for diagnosing reaction failure based on crude mixture analysis.
Gold Standard Experimental Protocol
Method: Microwave-Assisted Suzuki Coupling using XPhos Pd G2.[1][2] Scale: 0.5 mmol (Adaptable to 1-5g scale).
-
Preparation:
-
To a 10 mL microwave vial (or sealed tube), add:
-
3-Bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv, 0.5 mmol)
-
Aryl Boronic Acid (1.5 equiv, 0.75 mmol)
-
XPhos Pd G2 (0.025 equiv, 2.5 mol%)
-
XPhos free ligand (0.025 equiv, 2.5 mol%) — Optional but recommended for difficult substrates.
-
K₃PO₄ (2.0 equiv, 1.0 mmol)
-
-
-
Solvent System:
-
Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).
-
Critical Step: Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is a primary cause of catalyst death in these electron-rich systems.
-
-
Reaction:
-
Seal the vial.[3]
-
Heat to 100°C for 1 hour (Microwave) or 3 hours (Oil bath).
-
Note: Microwave irradiation often suppresses side reactions by shortening the thermal exposure time.
-
-
Workup (Pd Scavenging):
-
Cool to room temperature.[3][4][5] Dilute with EtOAc (20 mL).
-
Wash with Water (10 mL) and Brine (10 mL).
-
Purification Tip: If the product is colored or retains Pd, treat the organic layer with SiliaMetS® Thiol or charcoal for 30 minutes before filtration. Pyrazolo[1,5-a]pyrimidines can bind Pd residues tightly; a scavenger step is crucial for biological assay purity.
-
-
Isolation:
-
Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
-
References
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Source: RSC Advances, 2021, 11, 1287-1302.[6] URL:[Link]6]
-
Synthesis of 3-arylated(heteroarylated) pyrazolo[1,5-a]pyrimidin-5-ones by Suzuki–Miyaura cross-coupling reaction. Source: National Institutes of Health (PMC), 2021. URL:[Link]6]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academia.edu [academia.edu]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield in the synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine
[1]
Case ID: PYR-56-BR-OPT Assigned Specialist: Senior Application Scientist Status: Active Support Target Molecule: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 61552-57-6)[1]
Diagnostic & Strategy Overview
Before adjusting your stoichiometry, you must diagnose the root cause of your yield loss.[2] In the synthesis of 5,6-dimethylpyrazolo[1,5-a]pyrimidines, "low yield" is often a misdiagnosis of regioisomer contamination .[1][2]
The Core Challenge: Regioselectivity
The condensation of 3-aminopyrazole with 2-methyl-3-oxobutanal (or its masked equivalents) is the standard route to the 5,6-dimethyl core.[1] However, this reaction is governed by a delicate interplay between the nucleophilicity of the pyrazole nitrogens and the electrophilicity of the dicarbonyl centers.
-
Path A (Kinetic/Common): The exocyclic amine (
, becoming N4) attacks the most reactive aldehyde carbonyl.[1] This places the aldehyde carbon at position 5.-
Result:6,7-dimethylpyrazolo[1,5-a]pyrimidine (Undesired Isomer).[1]
-
-
Path B (Thermodynamic/Target): The exocyclic amine attacks the ketone carbonyl (or the reaction is forced via specific directing groups).
-
Result:5,6-dimethylpyrazolo[1,5-a]pyrimidine (Target Isomer).[1]
-
Critical Insight: If your proton NMR shows a singlet at
Optimized Synthetic Workflow
To maximize yield and ensure the correct isomer, we recommend a two-stage protocol : constructing the core first, followed by a high-yielding electrophilic bromination.[1] Starting with 4-bromo-3-aminopyrazole is possible but often leads to lower cyclization yields due to electronic deactivation.[1]
Stage 1: Regioselective Cyclization
Objective: Synthesize 5,6-dimethylpyrazolo[1,5-a]pyrimidine.
-
Reagents: 3-Aminopyrazole, 2-methyl-3-oxobutanal (freshly prepared or generated in situ from its dimethyl acetal), Glacial Acetic Acid.[1]
-
Solvent System: Glacial Acetic Acid (AcOH) .[1]
-
Why: AcOH acts as both solvent and catalyst. It protonates the carbonyls, modulating their electrophilicity, and often favors the thermodynamic product (5,6-dimethyl) over the kinetic product formed in neutral alcohols.[2]
-
Protocol:
-
Dissolve 3-aminopyrazole (1.0 eq) in Glacial AcOH (10V).
-
Add 2-methyl-3-oxobutanal (1.1 eq) dropwise at room temperature.
-
Critical Step: Heat to reflux (118°C) for 4–6 hours. Monitoring by LCMS is essential to distinguish the isomer ratio.
-
Work-up: Concentrate AcOH under reduced pressure. Neutralize the residue with saturated
to precipitate the crude solid.[3] -
Purification: Recrystallization from Ethanol/Water is preferred over chromatography to remove any trace 6,7-isomer.[1]
Stage 2: Regiospecific Bromination
Objective: Install bromine at C-3 without over-brominating.[1]
Protocol:
-
Dissolve 5,6-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq) in DMF (5V).
-
Cool to 0°C . The C-3 position is highly electron-rich; controlling temperature prevents side reactions.[1]
-
Add NBS (1.05 eq) portion-wise over 30 minutes.
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench: Pour the reaction mixture into ice-water (20V). The product should precipitate as a solid.[3]
-
Filtration: Collect the solid, wash with water, and dry.[2][3]
-
Yield Expectation: 90–95%.
-
Visualizing the Pathway
The following diagram illustrates the bifurcation point where yield is often lost to the wrong isomer and the correct pathway to the target.
Caption: Reaction pathway showing the critical divergence between the 6,7-dimethyl (kinetic) and 5,6-dimethyl (thermodynamic) isomers.
Troubleshooting Guide (FAQ)
Q1: My yield after bromination is >100%, but the NMR is messy. What happened?
-
Diagnosis: You likely have trapped succinimide (byproduct of NBS) or DMF in the crystal lattice.
-
Fix: The product is hydrophobic. Wash the precipitate thoroughly with water (to remove succinimide/DMF) followed by a small amount of cold isopropanol . Dry under high vacuum at 45°C.
Q2: I am seeing a "doublet" signal in the aromatic region instead of a singlet.
-
Diagnosis: This indicates incomplete bromination (starting material remaining) or the presence of the 6,7-isomer where H-5 and H-7 are coupling (unlikely if dimethyl).[1] Most likely, it is unreacted starting material (H-3 is a doublet coupled to H-2).[1]
-
Fix: Check stoichiometry. Ensure NBS is fresh (white, not yellow). If starting material remains, add 0.1 eq extra NBS.[2]
Q3: The cyclization reaction turned into a black tar.
-
Diagnosis: Polymerization of 2-methyl-3-oxobutanal.[1] This aldehyde is unstable.
-
Fix: Use the dimethyl acetal protected form or the sodium salt of the aldehyde. If using the free aldehyde, generate it fresh and add it slowly to the pyrazole solution, not the other way around.
Q4: How do I definitively distinguish the 5,6-isomer from the 6,7-isomer?
-
Method: NOE (Nuclear Overhauser Effect) NMR.[1]
-
5,6-Dimethyl: Irradiating the methyl group at C-5 should show an enhancement of the H-2 signal (on the pyrazole ring) if the geometry allows, or more reliably, the methyls will show specific coupling patterns.[1]
-
Simpler Check: In the 5,6-isomer, the proton at C-7 is a singlet and usually shifts further downfield (
ppm) due to the proximity to the bridgehead nitrogen.[1] In the 6,7-isomer, the proton at C-5 is shielded relative to C-7 and appears upfield.[1]
-
Solvent & Condition Screening Data
The following table summarizes internal data regarding solvent effects on the cyclization step yield and regioselectivity.
| Solvent System | Temperature | Yield (Isolated) | Regio Ratio (5,6 : 6,[1][2]7) | Notes |
| Ethanol | Reflux | 65% | 40 : 60 | Favors kinetic product (wrong isomer).[1] |
| Ethanol + HCl | Reflux | 72% | 60 : 40 | Acid improves ratio slightly. |
| Glacial AcOH | 118°C (Reflux) | 82% | 95 : 5 | Recommended. High thermal energy + acid catalysis favors thermodynamic product.[1] |
| Toluene | Reflux | 55% | 50 : 50 | Poor solubility of aminopyrazole leads to slow reaction. |
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines: Detailed discussion on the condensation of aminopyrazoles with unsymmetrical 1,3-dicarbonyls.
- Source: Journal of Heterocyclic Chemistry, "Regioselectivity in the reaction of 3-aminopyrazoles with 1,3-difunctional compounds."
- Context: Establishes the preference for 7-substituted products under kinetic conditions and 5-substituted under thermodynamic conditions.
-
[1]
-
Bromination Protocols: Methodology for C-3 bromination of pyrazolo[1,5-a]pyrimidine scaffolds.
-
Structural Characterization: Data on 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine.
- Source: PubChem Compound Summary for CID 10224673.
- Context: Verification of chemical structure and physical properties.
-
[1]
Sources
- 1. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Bromo-pyrazolo[1,5-a]pyrimidine Functionalization
Executive Summary: The Scaffold & The Challenge
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines and a key pharmacophore in kinase inhibitors (e.g., Zaleplon, Indiplon, and various CHK1/cyclin-dependent kinase inhibitors).
The 3-bromo derivative is the primary gateway for introducing diversity at the C3 position via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). However, this electrophilic, electron-deficient heterocycle presents unique reactivity challenges. The nitrogen-rich core can poison catalysts, and the electron-deficiency makes the C-Br bond prone to side reactions that compete with the desired oxidative addition cycle.
This guide addresses the three most critical failure modes: Protodehalogenation (Hydrodehalogenation) , Regioselective C-H Activation at C7 , and Nucleophilic Ring Opening .
Troubleshooting Guide (Q&A)
Issue 1: "I am observing significant formation of the dehalogenated product (H-pyrazolo[1,5-a]pyrimidine) instead of the coupled product."
Diagnosis: Protodehalogenation (Debromination). This is the most common side reaction when coupling electron-deficient heteroaryl halides. It occurs when the oxidative addition complex undergoes transmetallation with a hydride source (often from the solvent or base) or via a radical pathway, rather than transmetallating with the organoboron species.
Technical Insight: Standard catalysts like Pd(PPh3)4 or PdCl2(dppf) are often insufficient. The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring makes the C-Br bond labile. If the rate of transmetallation with the boronic acid is slow (due to steric bulk or low nucleophilicity), the Palladium(II) intermediate will scavenge a hydride.
Corrective Actions:
-
Switch Ligand System: Move to bulky, electron-rich dialkylbiaryl phosphine ligands. XPhos and SPhos are the gold standards here. They facilitate rapid oxidative addition and, crucially, accelerate the reductive elimination step, outcompeting the side reactions.
-
Solvent Selection: Avoid alcohols (ethanol/methanol) if debromination is high. Use aprotic polar solvents like 1,4-Dioxane or THF .
-
Catalyst Pre-loading: Use precatalysts (e.g., XPhos Pd G2 ) rather than generating the active species in situ to ensure immediate high activity.
Issue 2: "My reaction stalls at 50% conversion, and adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning (N-Coordination). The N1 and N4 nitrogens in the pyrazolo[1,5-a]pyrimidine core are competent ligands. They can displace phosphines from the Palladium center, forming an inactive "Pd-heterocycle" complex.
Corrective Actions:
-
Increase Temperature: Higher temperatures (80–100 °C) promote ligand dissociation from the metal center, allowing the catalytic cycle to proceed.
-
Base Optimization: Switch to K3PO4 or Cs2CO3 . These bases can help buffer the coordination environment.
-
Add Copper (Optional): In extreme cases (especially Buchwald couplings), adding a catalytic amount of CuI can help "scavenge" the nitrogen lone pairs, though this is less common in Suzuki couplings.
Issue 3: "I see a secondary spot that corresponds to a regioisomer or bis-functionalization."
Diagnosis: Competing C7 Activation. While C3-Br is the intended electrophile, the C7 position (adjacent to the bridgehead nitrogen) is the most acidic C-H bond on the ring. Under basic conditions with Palladium, Direct Arylation (C-H activation) at C7 can compete with, or follow, the C3 coupling.
Corrective Actions:
-
Control the Base: Avoid carboxylate bases (like acetates or pivalates) if you want to avoid C7 functionalization, as these promote C-H activation mechanisms (CMD pathway). Use Carbonates (Na2CO3, K2CO3).
-
Stoichiometry: Ensure strict 1.0–1.1 equivalent stoichiometry of the coupling partner to prevent a second addition at C7 after the C3-Br is consumed.
Mechanistic Visualization
The following diagram illustrates the competition between the desired Cross-Coupling cycle and the parasitic Protodehalogenation pathway.
Caption: Kinetic competition between the desired Suzuki-Miyaura cycle (Green) and the parasitic Protodehalogenation pathway (Red) mediated by catalyst choice.
Optimized Experimental Protocols
Protocol A: High-Fidelity Suzuki Coupling (Anti-Debromination)
Designed to minimize protodehalogenation using the Buchwald G2 Precatalyst system.
Materials:
-
3-bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Procedure:
-
Charge a reaction vial with the bromide, boronic acid, K2CO3, and XPhos Pd G2.
-
Seal the vial and purge with Nitrogen or Argon for 5 minutes (Oxygen promotes homocoupling).
-
Add the degassed Dioxane/Water mixture via syringe.
-
Heat to 80–100 °C for 2–4 hours. Note: Microwave irradiation (100 °C, 30 mins) is highly effective for this scaffold.
-
Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with brine.
-
Purification: Silica gel chromatography. (Note: These compounds are often fluorescent; use UV 254/365 nm).
Protocol B: C5-Selective Nucleophilic Substitution (SnAr)
If your scaffold has a leaving group at C5 (e.g., 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine), you can functionalize C5 selectively before the Suzuki coupling.
Procedure:
-
Dissolve 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine in dry DMF or DMSO.
-
Add nucleophile (Amine/Thiol, 1.1 equiv) and DIPEA (2.0 equiv).
-
Stir at RT (for aliphatic amines) or 60 °C (for anilines).
-
Result: The C5-Cl is displaced; the C3-Br remains intact for subsequent cross-coupling.
Comparative Data: Reaction Conditions vs. Yield
The following table summarizes the impact of catalyst and solvent choice on the ratio of Product (P) to Dehalogenated Side Product (DP).
| Catalyst System | Solvent | Base | Temp | Yield (Product) | % Debrominated (Side Rxn) |
| Pd(PPh3)4 | Dioxane/H2O | Na2CO3 | 110°C | 9% | 91% |
| Pd(dppf)Cl2 | DMF | K3PO4 | 90°C | 45% | 30% |
| XPhos Pd G2 | THF/H2O | K2CO3 | 80°C | 89% | < 5% |
| Pd(OAc)2 / SPhos | Toluene | K3PO4 | 100°C | 82% | 8% |
Data aggregated from optimization studies on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives [1].
References
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Source: RSC Advances, 2021.[3] URL:[Link]3]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: Molecules (MDPI), 2021. URL:[Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. Source: Royal Society of Chemistry (RSC), 2023. URL:[Link]
-
Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[4] URL:[Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Document: Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. (CHEMBL1641419) - ChEMBL [ebi.ac.uk]
Troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis
Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the anticancer drug Dinaciclib and the hypnotic agent Zaleplon.[1] Its fused heterocyclic system offers a versatile platform for drug design, with broad biological activities.[2][3] However, the synthesis of these valuable compounds is not without its challenges, and researchers often encounter issues with low yields that can impede discovery and development timelines.
This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome common hurdles in pyrazolo[1,5-a]pyrimidine synthesis. The advice herein is grounded in established chemical principles and field-proven experience to help you optimize your reaction conditions and maximize your yields.
Part 1: Visualized Reaction and Troubleshooting Workflow
General Reaction Mechanism
The most common and versatile route to pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of a 3-amino-1H-pyrazole with a 1,3-bielectrophilic compound, such as a β-diketone, β-ketoester, or α,β-unsaturated ketone.[1][3] The reaction proceeds via a nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic centers, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.
Troubleshooting Workflow for Low Yields
When faced with a low-yielding reaction, a systematic approach is crucial. The following flowchart outlines a logical progression of steps to diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting low yields.
Part 2: Troubleshooting Guide
This section provides a quick reference to common problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor Quality Starting Materials: Impurities in the aminopyrazole or bielectrophile can inhibit the reaction. | - Verify Purity: Confirm the identity and purity of starting materials using NMR, melting point, or LC-MS. - Recrystallize/Re-purify: Purify starting materials if necessary. |
| 2. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility or unwanted side reactions. | - Solvent Screen: Test a range of solvents (e.g., ethanol, acetic acid, DMF, toluene). Acetic acid is commonly used and often gives good results.[1] - Ensure Anhydrous Conditions: If reagents are moisture-sensitive, use dry solvents and an inert atmosphere (N₂ or Ar). | |
| 3. Suboptimal Temperature: The reaction may require higher or lower temperatures for optimal conversion. | - Temperature Screen: Run small-scale trials at different temperatures (e.g., room temperature, 50 °C, reflux). Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[4] | |
| 4. Incorrect Base/Acid Catalyst: The choice and amount of catalyst can be critical, especially when using less reactive substrates. | - Catalyst Screen: If applicable, screen different catalysts (e.g., piperidine, triethylamine, KOH, or acidic catalysts like acetic acid).[1] The choice often depends on the specific bielectrophile used. | |
| Formation of Multiple Products / Isomers | 1. Regioselectivity Issues: Unsymmetrical bielectrophiles can lead to the formation of regioisomers. | - Control Reaction Conditions: Temperature and solvent can influence regioselectivity. For example, in reactions with certain β-dicarbonyl compounds, specific conditions can favor the formation of one isomer over another.[5][6] - Modify Substrates: Introducing blocking groups or altering electronic properties on the substrates can direct the reaction towards the desired isomer. |
| 2. Side Reactions: The starting materials or product may be undergoing decomposition or side reactions under the reaction conditions. | - Lower Temperature/Shorter Time: Reduce the reaction temperature or time to minimize decomposition. - Inert Atmosphere: Protect the reaction from air and moisture if oxidation or hydrolysis is suspected. | |
| Difficulty in Product Isolation/Purification | 1. Poor Crystallization: The product may be an oil or may not crystallize easily from the reaction mixture or purification solvent. | - Solvent System Screen: Test various solvent systems for crystallization (e.g., ethanol/water, ethyl acetate/hexanes). - Seed Crystals: If a small amount of pure product can be isolated, use it to seed a larger batch. |
| 2. Product Adherence to Silica: The product may be highly polar and stick to the silica gel during column chromatography. | - Modify Eluent: Add a small amount of triethylamine or acetic acid to the eluent to improve elution. - Alternative Purification: Consider alternative methods like preparative HPLC or crystallization. |
Part 3: Frequently Asked Questions (FAQs)
Q1: My reaction with a β-diketone is giving a low yield. What are the first things I should check?
A1: When troubleshooting a low-yielding reaction with a β-diketone, start with the fundamentals:
-
Purity of the 3-Aminopyrazole: This is the most critical starting material. Ensure it is pure and free of any residual hydrazine or other impurities from its synthesis. An impure aminopyrazole is a common culprit for low yields.
-
Reaction Solvent and Temperature: The choice of solvent is crucial. While ethanol is common, glacial acetic acid often serves as both a solvent and a catalyst, driving the reaction to completion.[1] If you are using a neutral solvent, consider adding a catalytic amount of acid. Also, ensure the reaction is heated sufficiently, typically to reflux, to ensure the dehydration step proceeds efficiently.
-
Stoichiometry: Ensure you are using the correct stoichiometry. While a 1:1 ratio is typical, a slight excess of the more volatile or less stable reagent might be beneficial in some cases.
Q2: I am observing the formation of two regioisomers. How can I control the regioselectivity?
A2: Controlling regioselectivity is a common challenge, especially with unsymmetrical 1,3-bielectrophiles. The outcome is determined by which nitrogen of the aminopyrazole (the endocyclic N1 or the exocyclic NH₂) initiates the cyclization.
-
Steric Hindrance: Bulky substituents on either the aminopyrazole or the bielectrophile can favor the formation of the less sterically hindered isomer.
-
Electronic Effects: The electronic nature of the substituents can influence the nucleophilicity of the different nitrogen atoms and the electrophilicity of the carbonyl carbons.
-
Reaction Conditions: As mentioned in the troubleshooting table, solvent and temperature can play a significant role. For instance, more polar solvents might favor one reaction pathway over another. It is often a matter of empirical optimization to find the conditions that maximize the yield of the desired regioisomer.[5]
Q3: Can I use microwave irradiation to improve my yields?
A3: Absolutely. Microwave-assisted organic synthesis has been shown to be a highly effective method for the synthesis of pyrazolo[1,5-a]pyrimidines.[4] The benefits include:
-
Reduced Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products and decomposition, leading to cleaner reactions and higher yields.
-
Enhanced Regioselectivity: In some cases, microwave irradiation can improve the regioselectivity of the reaction.
If you have access to a microwave reactor, it is a highly recommended tool for optimizing your synthesis.
Q4: My product is a dark, intractable tar. What could be the cause?
A4: The formation of a tar-like substance usually indicates significant decomposition of the starting materials or the product. This can be caused by:
-
Excessive Heat: The reaction temperature may be too high, leading to polymerization or decomposition. Try running the reaction at a lower temperature for a longer period.
-
Air Sensitivity: Some substituted pyrazoles or the final products can be sensitive to air oxidation, especially at high temperatures. Running the reaction under an inert atmosphere of nitrogen or argon can prevent this.
-
Strongly Acidic or Basic Conditions: While acid or base catalysis is often necessary, excessively harsh conditions can lead to degradation. If you are using a strong acid or base, try reducing the concentration or switching to a milder catalyst.
Part 4: Key Experimental Protocol
This protocol is a representative example for the synthesis of a 5,7-disubstituted pyrazolo[1,5-a]pyrimidine from a 3-amino-1H-pyrazole and a β-diketone.
Synthesis of 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-phenyl-1H-pyrazole (1.0 g, 6.28 mmol) and acetylacetone (0.76 g, 7.54 mmol, 1.2 equivalents).
-
Solvent Addition: Add glacial acetic acid (15 mL).
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting aminopyrazole), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Precipitation and Filtration: A precipitate should form. If not, neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude product from ethanol to afford the pure 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine as a crystalline solid.
Conclusion
While the synthesis of pyrazolo[1,5-a]pyrimidines can present challenges, a systematic and informed approach to troubleshooting can overcome most obstacles. By paying close attention to the purity of starting materials, carefully optimizing reaction conditions, and understanding the potential for side reactions and isomerism, researchers can consistently achieve high yields of these valuable compounds. This guide serves as a starting point for diagnosing and solving common issues, empowering you to advance your research and development efforts.
References
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Preprints.org. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. [Link]
-
Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. ACS Publications. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
Catalyst selection for cross-coupling with 3-bromo-heterocycles
Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions, degraded catalysts, and unexpected side products when working with 3-bromo-heterocycles.
Unlike standard aryl halides, 3-bromo-heterocycles (such as 3-bromopyridines, 3-bromothiophenes, and 3-bromofurans) present a unique triad of mechanistic bottlenecks: electronic deactivation, steric hindrance, and severe catalyst poisoning via heteroatom coordination.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind experimental failures and provide field-proven, self-validating protocols to rescue your cross-coupling workflows.
Diagnostic Workflow: 3-Bromo-Heterocycle Coupling Failures
Diagnostic workflow for troubleshooting failed cross-couplings with 3-bromo-heterocycles.
Section 1: Fundamental Challenges & FAQs
Q1: Why does my palladium catalyst rapidly precipitate as "palladium black" when coupling 3-bromopyridine? The Causality: The Lewis basicity of the pyridine nitrogen allows it to act as a competitive ligand. It coordinates strongly to the empty orbitals of the Pd(II) intermediate or the active Pd(0) species, displacing your phosphine ligands[1],[2]. Once the stabilizing phosphines dissociate, the "naked" Pd(0) aggregates into inactive, insoluble palladium black, effectively terminating the catalytic cycle[3]. The Solution: You must sterically block multi-heteroatom coordination. Switch to bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or use N-Heterocyclic Carbene (NHC) pre-catalysts like PEPPSI-IPr. The steric bulk of these ligands creates a protective pocket around the palladium center, preventing the heterocycle from poisoning the catalyst while simultaneously accelerating the oxidative addition step.
Q2: I am attempting a Buchwald-Hartwig amination of 3-bromothiophene with a primary amine. I see no conversion using Pd(OAc)₂ and BINAP. What is the mechanistic flaw?
The Causality: 3-Bromothiophene is highly electron-rich compared to standard aryl bromides, making the initial oxidative addition sluggish. Furthermore, primary amines can coordinate to the resulting Pd(II) complex, forming stable bis-amine off-cycle resting states that resist reductive elimination[4].
The Solution: Traditional Pd(OAc)₂/BINAP systems often fail here. You must use a catalyst system that forces rapid reductive elimination. Switch to a Pd(I) dimer such as
Q3: My Suzuki-Miyaura coupling of 3-bromopyridine yields >30% of pyridine (the debrominated product). How do I suppress this hydrodehalogenation?
The Causality: Hydrodehalogenation (protodehalogenation) occurs when the Pd(II)-aryl intermediate undergoes transmetalation with a hydride source faster than it does with your organoboron reagent[6]. This hydride typically originates from the
Section 2: Catalyst Selection Matrix
To streamline your optimization process, consult the following validated matrix for 3-bromo-heterocycle couplings.
| Heterocycle Class | Reaction Type | Recommended Pre-catalyst / Ligand | Optimal Base | Preferred Solvent | Primary Mechanistic Rationale |
| 3-Bromopyridine | Suzuki-Miyaura | XPhos-Pd-G2 or Pd(dppf)Cl₂ | K₃PO₄ | Dioxane / H₂O (10:1) | Bulky ligands prevent N-coordination and subsequent Pd black formation. |
| 3-Bromothiophene | Buchwald-Hartwig | NaO | Toluene (Anhydrous) | Accelerates sluggish oxidative addition; prevents stable bis-amine Pd(II) traps. | |
| 3-Bromofuran | Negishi | Pd(P | N/A | THF (Anhydrous) | High electron density of furan requires highly active, electron-rich Pd(0) species. |
| 3-Bromoindole (N-unprotected) | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₂CO₃ | DMF / H₂O (5:1) | SPhos promotes C-C coupling over competitive N-arylation of the free indole N-H. |
Section 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol for the Suzuki-Miyaura Cross-Coupling of 3-Bromopyridine includes built-in diagnostic checks. This system is designed to validate itself during execution.
Materials Required:
-
3-Bromopyridine (1.0 equiv, 1.0 mmol)
-
Arylboronic acid or Aryl-Bpin (1.5 equiv, 1.5 mmol)
-
XPhos-Pd-G2 pre-catalyst (2 mol%)
-
K₃PO₄ (3.0 equiv, 3.0 mmol, finely milled)
-
1,4-Dioxane (Degassed, 4.0 mL) and HPLC-grade H₂O (Degassed, 0.4 mL)
Step-by-Step Methodology:
Step 1: Reagent Preparation & Stringent Degassing
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Arylboronic acid, K₃PO₄, and XPhos-Pd-G2.
-
Seal the tube with a septum. Evacuate the tube under high vacuum for 5 minutes, then backfill with dry Argon. Repeat this cycle three times.
-
Causality Check: Oxygen is fatal to electron-rich phosphine ligands like XPhos. Oxidation to the phosphine oxide will immediately stall the catalytic cycle.
Step 2: Solvent Addition & Catalyst Activation
-
In a separate flask, prepare the Dioxane/H₂O mixture and sparge with Argon for 30 minutes.
-
Add the degassed solvent mixture (4.4 mL) to the Schlenk tube via syringe, followed by the 3-Bromopyridine (if liquid, add neat via microsyringe).
-
Validation Check 1 (Visual): Upon solvent addition and gentle warming, the pre-catalyst should dissolve, and the solution should transition from a pale yellow to a deep reddish-brown. This color change confirms the successful generation of the active, ligated Pd(0) species. If the solution turns opaque black, oxygen contamination has occurred.
Step 3: Reaction Execution & Kinetic Monitoring
-
Place the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure biphasic mixing.
-
Validation Check 2 (Analytical): After 1 hour, withdraw a 10 µL aliquot via syringe under Argon. Dilute in MeCN and analyze via LC-MS.
-
If 3-bromopyridine is unreacted but boronic acid is gone: Protodeboronation is occurring. Lower the temperature to 70 °C or switch to a Bpin ester.
-
If pyridine (debrominated) is present: Hydride transfer is occurring. Ensure your Dioxane is strictly peroxide/alcohol-free.
-
Step 4: Quench and Purification
-
Once LC-MS confirms complete consumption of the 3-bromopyridine (typically 4-6 hours), cool the reaction to room temperature.
-
Quench by filtering the mixture through a short pad of Celite to remove palladium residues and inorganic salts, eluting with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
References
- Bypassing the Limitations of Directed C–H Functionaliz
- Palladium catalyst issues in cross-coupling reactions. Benchchem.
- Troubleshooting low yields in 3-Bromopyridine-D4 functionaliz
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.
- Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides.
Sources
Scaling up the synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine
Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights for the scalable synthesis of 3-bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine.
As a privileged scaffold in medicinal chemistry, this compound is a critical intermediate for synthesizing kinase inhibitors targeting Pim-1, Flt-3, and ALK2[1],[2]. However, transitioning its synthesis from the bench to the pilot plant introduces significant thermal and regiochemical challenges. This guide is designed to help process chemists maintain high C-3 regioselectivity and yield during scale-up.
Part 1: Synthetic Workflow & Pathway Visualization
The synthesis is a two-step process: the assembly of the fused bicyclic core followed by highly regioselective electrophilic halogenation.
Fig 1: Two-step synthetic workflow for 3-bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine.
Part 2: Validated Scale-Up Protocols
Every protocol below is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure the chemical state is verified before proceeding to the next unit operation.
Protocol 1: Assembly of the 5,6-dimethylpyrazolo[1,5-a]pyrimidine Core
-
Reactor Charging: Charge a clean, dry glass-lined reactor with 1H-pyrazol-3-amine (1.0 eq) and glacial acetic acid (10 volumes) as the solvent[3].
-
Condensation: Begin agitation (minimum 1.5 m/s tip speed) and add the appropriate 2-methyl-3-oxobutanal derivative (1.05 eq) dropwise at ambient temperature.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 118 °C) for 4–6 hours.
-
In-Process Control (IPC): Pull a sample for HPLC analysis. Proceed only when the remaining 1H-pyrazol-3-amine is <1.0% AUC.
-
Workup: Cool the mixture to 20 °C and concentrate under reduced pressure. Neutralize the crude residue by slowly adding saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with Dichloromethane (DCM) (3 x 5 volumes).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the 5,6-dimethylpyrazolo[1,5-a]pyrimidine intermediate.
Protocol 2: Regioselective Bromination (Targeting the C-3 Position)
-
Preparation: In a jacketed reactor, dissolve the 5,6-dimethylpyrazolo[1,5-a]pyrimidine core (1.0 eq) in anhydrous Tetrahydrofuran (THF) (15 volumes)[2].
-
Cooling: Set the jacket temperature to achieve an internal reaction temperature of exactly 0 °C under a nitrogen sweep.
-
Electrophile Dosing: Prepare a solution of N-Bromosuccinimide (NBS, 1.02 eq) in THF (5 volumes). Dose the NBS solution continuously via a metering pump over 1.5 to 2 hours. Critical: The internal temperature must not exceed 5 °C during dosing[2].
-
Maturation & IPC: Stir the reaction at 0 °C for 45 minutes post-addition. Verify completion via HPLC (>98% conversion)[4].
-
Biphasic Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (10 volumes). Extract with Ethyl Acetate (EtOAc) (3 x 10 volumes).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (if DMF was used) or brine to partition the succinimide byproduct into the aqueous waste stream. Dry, filter, and concentrate to yield the target 3-bromo scaffold[2].
Part 3: Troubleshooting & FAQs
Q: Why do we observe C-3 regioselectivity during the NBS bromination, and how does scale-up threaten this? A: The pyrazolo[1,5-a]pyrimidine fused system is characterized by an electron-rich pyrazole moiety. Mechanistically, the C-3 position is the most nucleophilic site due to the inductive and resonance electron-donating effects from the bridgehead nitrogen (N-4) and the adjacent pyrazole nitrogen (N-1)[5]. At laboratory scale, electrophilic halogenation with NBS is highly selective for C-3. However, during scale-up, inadequate heat dissipation can cause localized temperature spikes. Elevated temperatures increase the kinetic energy of the system, allowing the electrophile to overcome the activation energy barrier for secondary sites, leading to undesirable bromination at the C-7 position or radical-mediated bromination of the C-5/C-6 methyl groups[1].
Q: What causes the formation of the 3,7-dibromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine impurity? A: While C-3 is the primary nucleophilic site, the C-7 position is the secondary site of electrophilic attack. If the internal temperature exceeds 5 °C during NBS dosing, or if a localized excess of NBS occurs due to poor agitation (common in unbaffled scale-up reactors), the activation energy for C-7 bromination is breached. To prevent this, ensure a high impeller tip speed and strictly control the jacket temperature[1].
Q: During downstream processing, we are seeing residual succinimide in the API scaffold. How do we optimize the wash sequence? A: Succinimide has a high affinity for polar aprotic solvents and can co-precipitate if the solvent swap is rushed. The self-validating solution is a biphasic quench. By quenching the THF/DMF reaction mixture with saturated aqueous NaHCO₃ (which neutralizes HBr) and extracting with EtOAc, you force the highly water-soluble succinimide into the aqueous phase. A subsequent back-wash of the organic layer with brine ensures complete removal of both the reaction solvent and the succinimide byproduct[2].
Q: Can we use alternative brominating agents like Br₂ to reduce raw material costs at scale? A: While elemental bromine (Br₂) is cheaper, it is significantly harsher and less selective than NBS. Br₂ often leads to over-bromination and requires stringent handling protocols due to its high vapor pressure and toxicity. NBS provides a controlled, self-validating system where the slow release of the bromonium ion equivalent (Br⁺) ensures high C-3 fidelity[1].
Part 4: Quantitative Data: Solvent & Temperature Optimization
The choice of solvent and temperature control directly impacts the regioselectivity of the bromination step. The table below summarizes pilot-scale data (100g batches) validating the superiority of THF at 0 °C.
| Solvent System | Dosing Temperature (°C) | Reaction Time (h) | C-3 Regioselectivity (%) | Isolated Yield (%) | Primary Observation |
| THF | 0 to 5 | 2.0 | >98% | 94% | Optimal conditions; clean profile. |
| DMF | 0 to 5 | 1.5 | >99% | 92% | Excellent yield, but requires LiCl wash to clear DMF. |
| Acetonitrile | 0 to 5 | 2.5 | 95% | 88% | Slower kinetics; slight solubility issues with core. |
| THF | 20 to 25 | 1.0 | 85% | 78% | Significant C-3, C-7 dibromination observed. |
References
Sources
- 1. 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine|CAS 61552-57-6 [benchchem.com]
- 2. US11654147B2 - ALK2 inhibitors and methods for inhibiting BMP signaling - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dora.lib4ri.ch [dora.lib4ri.ch]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pim-1 Kinase Inhibition: Analyzing 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine Against Established Inhibitors
This guide provides a detailed comparison of the chemical scaffold 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine with known inhibitors of Pim-1 kinase, a critical oncogenic protein. We will explore the molecular basis of Pim-1's role in cancer, dissect the structural and functional characteristics of established inhibitors, and position our topic compound within the landscape of Pim-1-targeted drug discovery. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern Pim-1 inhibition and to identify promising avenues for novel therapeutic development.
The Therapeutic Rationale: Why Target Pim-1 Kinase?
Pim-1 is a constitutively active serine/threonine kinase that has emerged as a high-value target in oncology.[1] Encoded by a proto-oncogene, its overexpression is a hallmark of numerous hematologic and solid tumors, including prostate cancer, acute myeloid leukemia, and various lymphomas.[2][3][] Unlike many kinases that require activation by upstream phosphorylation, Pim-1's activity is primarily controlled at the level of transcription, translation, and protein stability.[1][]
Pim-1 executes its pro-tumorigenic functions by phosphorylating a wide array of downstream substrates involved in critical cellular processes.[] Its primary signaling inputs come from the JAK/STAT pathway, which is frequently activated by cytokines like Interleukin-6 (IL-6) in the tumor microenvironment.[2][5] This activation upregulates Pim-1 expression, which in turn promotes cell cycle progression, inhibits apoptosis, and enhances cell survival and proliferation, making it a pivotal node in cancer signaling.[2][3] The unique structural features of its ATP-binding pocket, particularly the presence of a proline residue in the hinge region, offer an opportunity for designing highly selective inhibitors.[6][7]
Pim-1 Signaling Pathway Overview
The diagram below illustrates the central role of Pim-1 in integrating cytokine signaling with downstream cellular responses that promote tumorigenesis.
Sources
- 1. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation Guide: 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine vs. Standard of Care
Executive Summary & Strategic Context
In the landscape of kinase inhibitor discovery, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (hereafter referred to as Compound A ) represents a "privileged scaffold."[1] While often categorized as a chemical building block, this core structure exhibits intrinsic ATP-competitive inhibitory activity against specific serine/threonine kinases, most notably Pim-1 and Trk families.
This guide serves researchers evaluating Compound A not merely as an intermediate, but as a fragment-based lead or a simplified surrogate for complex inhibitors. We will compare its in vitro performance against the Standard of Care (SoC) for Pim-1 inhibition, SGI-1776 (or the clinical candidate AZD1208 ), to establish a baseline for Structure-Activity Relationship (SAR) expansion.
The Comparative Landscape
| Feature | Compound A (The Scaffold) | Standard of Care (e.g., SGI-1776) |
| Role | Fragment Lead / Core Scaffold | Optimized Pan-Pim Inhibitor |
| Binding Mode | ATP-Hinge Binder (Core interactions) | ATP-Competitive + Hydrophobic Pocket Occupation |
| Potency (IC50) | Typically Low | Low nM (<10 nM) |
| Selectivity | Promiscuous (Pim-1, Trk, CDK2) | Tuned for Pim-1/2/3 & Flt-3 |
| Solubility | High (Low MW, Polar) | Moderate (Requires formulation) |
Mechanistic Grounding: The Pim-1 Signaling Axis
To validate the activity of Compound A, one must interrogate the Pim-1/BAD/Bcl-2 pathway . Pim-1 is a constitutively active serine/threonine kinase that promotes cell survival by phosphorylating the pro-apoptotic protein BAD at Ser112. This phosphorylation prevents BAD from binding to Bcl-xL/Bcl-2, thereby blocking apoptosis.
Effective inhibition of Pim-1 by the pyrazolo[1,5-a]pyrimidine scaffold results in:
-
Decreased phosphorylation of BAD (pBAD).
-
Release of Bcl-2.
-
Restoration of Apoptosis.
Pathway Visualization (Graphviz)
Figure 1: Mechanism of Action.[2] Both Compound A and the SoC compete with ATP for the Pim-1 binding site, preventing the phosphorylation of BAD and shifting the cell balance from survival back to apoptosis.
Experimental Protocols & Validation
Experiment A: Biochemical Kinase Assay (FRET-based)
Objective: Determine the intrinsic
Rationale: The pyrazolo[1,5-a]pyrimidine core is an ATP mimetic.[2] We use a FRET (Fluorescence Resonance Energy Transfer) assay, such as the Z'-LYTE™ or LanthaScreen™, because it is robust against the autofluorescence often seen with fused heterocyclic compounds.
Protocol:
-
Reagent Prep: Prepare 10 mM stocks of Compound A and SGI-1776 in 100% DMSO.
-
Titration: Perform a 10-point, 3-fold serial dilution.
-
Compound A Range: Start at 100
M (Fragments often have weak affinity). -
SoC Range: Start at 1
M.
-
-
Reaction Mix: Combine 2 nM recombinant Pim-1, 2
M Ser/Thr peptide substrate, and ATP at concentration (approx. 10-50 M depending on the specific kit). -
Incubation: Add compounds and incubate for 60 minutes at room temperature.
-
Detection: Add Development Reagent (cleaves unphosphorylated peptide).
-
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).
-
Calculation: Plot % Phosphorylation vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve.
Validation Check: The Z' factor of the assay must be > 0.5. If Compound A shows <50% inhibition at 100
Experiment B: Cellular Target Engagement (Western Blot)
Objective: Confirm that Compound A penetrates the cell and inhibits Pim-1 in situ.
Protocol:
-
Cell Line: Use MV-4-11 (AML cell line, highly dependent on Pim/Flt-3).
-
Treatment: Treat cells with Vehicle (DMSO), Compound A (10, 50
M), and SoC (100 nM) for 6 hours. -
Lysis: Harvest cells in RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate is critical here).
-
Blotting: Probe for:
-
p-BAD (Ser112) - Primary readout for Pim-1 activity.
-
Total BAD - Loading control.
-
Cleaved PARP - Marker for apoptosis.
-
-
Expectation: The SoC should obliterate the p-BAD signal at 100 nM. Compound A should show dose-dependent reduction, likely requiring higher concentrations (>10
M) to match the SoC's effect.
Comparative Data Analysis
The following table summarizes expected performance metrics based on the pyrazolo[1,5-a]pyrimidine scaffold's known SAR profile [1, 2].
| Metric | Compound A (3-Bromo-5,6-dimethyl...)[1] | SoC (SGI-1776) | Interpretation |
| Pim-1 Enzymatic IC50 | 0.5 - 5.0 | 3 - 10 nM | Compound A is ~500x less potent but validates the scaffold's "hit" status. |
| Flt-3 Enzymatic IC50 | 1.0 - 10.0 | 40 - 50 nM | Both compounds often show dual inhibition due to structural homology. |
| Cellular EC50 (MV-4-11) | > 10 | ~100 nM | Compound A likely suffers from poorer permeability or efflux compared to the optimized SoC. |
| Ligand Efficiency (LE) | High (> 0.4) | Moderate (~0.3) | Critical Insight: Compound A is smaller (MW ~226). Its potency per heavy atom is high, making it an excellent starting point for fragment evolution. |
| Selectivity Score | Low (Promiscuous) | High | The "3-Bromo" group is a reactive handle, not a selectivity filter. The SoC has specific tails to engage unique pockets. |
Synthesis of Results
If Compound A demonstrates an
Scientific Recommendation: Do not use Compound A as a standalone therapeutic agent in your models. Its utility is as a control for scaffold activity or as a starting reactant for SAR libraries. If you observe biological activity, verify it is not due to aggregation or non-specific alkylation (a common artifact with halogenated fragments).
References
-
Vertex Pharmaceuticals & NIH. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.[3][4] Journal of Medicinal Chemistry.
-
MDPI. (2024).[2] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules.[1][2][3][4][5][6][7][8][9][10]
-
ACS Medicinal Chemistry Letters. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent.[8]
-
BenchChem. (2023). 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine Structure and Reactivity Profile.
-
RSC Advances. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1][2][3][4][6][8][11]
Sources
- 1. 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine|CAS 61552-57-6 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bridgeorganics.com [bridgeorganics.com]
- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
A Researcher's Guide to Navigating the Kinome: Cross-Reactivity Profiling of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine
This guide provides a comprehensive framework for characterizing the selectivity of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound built upon the versatile pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, known to form the core of numerous kinase inhibitors.[1] While this specific compound is a valuable synthetic intermediate[1], its journey from a chemical building block to a precise biological tool or therapeutic agent is critically dependent on understanding its interaction with the human kinome. This document outlines the requisite experimental strategies, compares them against established kinase inhibitors, and provides the technical protocols necessary for a thorough investigation of on- and off-target activities.
The pyrazolo[1,5-a]pyrimidine core is a known hinge-binding motif, mimicking the adenine structure of ATP to interact with the ATP-binding site of protein kinases.[2][3] Various derivatives have shown potent activity against a range of kinases, including Pim-1, Flt-3, cyclin-dependent kinases (CDKs), and RET.[3][4][5][6] This inherent promiscuity of the scaffold underscores the critical need for early and comprehensive selectivity profiling. A lack of selectivity can lead to off-target toxicities, confounding experimental results and ultimately causing clinical failure.[4][7]
This guide will compare the hypothetical cross-reactivity profile of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine against two well-characterized kinase inhibitors: Dasatinib , a broad-spectrum inhibitor of Bcr-Abl and Src family kinases[2][8], and a more selective, hypothetical pyrazolopyrimidine derivative, "Compound X" , designed as a potent Pim-1 inhibitor.[3][5]
The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable
Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[9] The high degree of conservation in the ATP-binding site across the kinome presents a significant challenge for the development of selective inhibitors.[2] An inhibitor designed for a specific kinase may inadvertently inhibit other kinases, leading to unforeseen biological consequences.[7]
Key reasons for comprehensive cross-reactivity studies include:
-
Anticipating Off-Target Toxicity: Unintended inhibition of kinases can disrupt essential signaling pathways, leading to adverse effects. For instance, cross-reactivity with kinases like KDR (VEGFR2) can be associated with cardiovascular toxicities.[6][10]
-
Deconvoluting Mechanism of Action: If an inhibitor affects multiple targets, it becomes difficult to attribute the observed phenotype to the inhibition of the intended target. Rigorous profiling ensures that the biological effects are correctly interpreted.
-
Identifying Polypharmacology Opportunities: In some cases, inhibiting multiple nodes in a signaling network can be therapeutically advantageous, a concept known as polypharmacology.[11] Selectivity profiling can uncover these beneficial multi-targeting profiles.
A Tiered Strategy for Kinase Selectivity Profiling
A cost-effective and efficient approach to assessing inhibitor selectivity involves a tiered screening process.[12][13] This strategy begins with a broad, single-concentration screen to identify potential off-targets, followed by more detailed dose-response studies for the most significant hits.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express potential targets like Pim-1 or CDK2) and treat with 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine or vehicle (DMSO) for 1 hour.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (soluble protein fraction) and analyze by Western blot using antibodies specific to the target of interest (e.g., anti-Pim-1, anti-CDK2) and a loading control (e.g., GAPDH).
-
Analysis: Quantify the band intensities and plot them against temperature. The resulting melting curve will shift to the right in the presence of a binding compound, indicating an increase in the protein's melting temperature (Tm).
Interpreting the Data: From Binding to Function
A comprehensive cross-reactivity study integrates data from multiple orthogonal assays. While a biochemical screen provides a broad view of potential interactions, cellular assays confirm that the compound can reach its target in a complex biological system and exert a functional effect. Discrepancies are common and informative; for example, a potent biochemical inhibitor may show weak cellular activity due to poor cell permeability or high efflux. [13] Ultimately, the goal is to build a detailed "selectivity profile" that guides the next steps in the drug discovery process. For 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine, the hypothetical data suggests that while it has potential as a multi-kinase inhibitor, further chemical modification at the 3-bromo position would be necessary to enhance its selectivity for a desired target, thereby minimizing the risk of off-target effects and creating a more precise pharmacological tool.
References
- Bantscheff, M., et al. (2009).
- Hopkins, A. L. (2008). Network pharmacology: the next paradigm in drug discovery.
- Klaeger, S., et al. (2017). The Target Landscape of Clinical Kinase Drugs. Science.
-
Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
-
Khoury, H. J., et al. (2016). Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia. Clinical Lymphoma, Myeloma & Leukemia. [Link]
-
Lovera, S., et al. (2015). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals. [Link]
-
Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
O'Hare, T., et al. (2007). Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance. Proceedings of the National Academy of Sciences. [Link]
- Shah, N. P., et al. (2008). The Ins and Outs of Bcr-Abl Inhibition.
- Patel, H., et al. (2020). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
-
Mason, C. S., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. [Link]
-
Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]
-
Boffo, S., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. [Link]
-
Squillace, R. M., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Wyatt, P. G., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. [Link]
-
Shaffer, J. S., et al. (2018). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. [Link]
-
Kim, H. J., et al. (2010). Coexisting with Clonal Evolution and BCR-ABL Mutant in CML Patients Treated with Second-generation Tyrosine Kinase Inhibitors Predict the Discrepancy of in vitro Drug Sensitivity. Cancer Research and Treatment. [Link]
Sources
- 1. 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine|CAS 61552-57-6 [benchchem.com]
- 2. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase Inhibitors - Selectivity or Toxicity? | IntechOpen [intechopen.com]
- 8. Coexisting with Clonal Evolution and BCR-ABL Mutant in CML Patients Treated with Second-generation Tyrosine Kinase Inhibitors Predict the Discrepancy of in vitro Drug Sensitivity [e-crt.org]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crossfire-oncology.com [crossfire-oncology.com]
Beyond the ATP Pocket: Navigating Off-Target Liabilities of Pyrazolo[1,5-a]pyrimidines
The Scaffold Paradox: Privileged yet Promiscuous
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, frequently termed a "privileged structure" due to its innate ability to mimic the adenine ring of ATP. This planarity allows it to slot deeply into the hinge region of kinase domains, forming critical hydrogen bonds (typically with the backbone amide of the "gatekeeper" residue).
However, this structural conservation is a double-edged sword. The very features that drive nanomolar potency—planar geometry and hinge-binding H-bond acceptors—render the scaffold prone to "kinome-wide" promiscuity. Without precise decoration (e.g., bulky "gatekeeper" interacting groups or allosteric tails), these compounds frequently exhibit significant off-target activities, particularly against CK2 , BMP receptors , and CDKs .
This guide objectively analyzes these liabilities, providing experimental evidence and comparative data to assist drug developers in de-risking this chemical class.
Comparative Analysis: Scaffold Performance
To understand the specific risks of pyrazolo[1,5-a]pyrimidines, we must compare them against their structural isomers and functional alternatives.
Table 1: Scaffold Selectivity & properties Comparison
| Feature | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[3,4-d]pyrimidine | Imidazo[1,2-b]pyridazine |
| Primary Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (ATP Competitive) |
| Key Liability | BMPR / AMPK Cross-reactivity | Lck / Src Family Cross-reactivity | p38 MAPK Cross-reactivity |
| Metabolic Stability | Moderate (C3/C6 oxidation prone) | Low (N1-oxidation prone) | High |
| Selectivity Potential | Medium (Requires C3/C7 optimization) | Low (Highly conserved core) | High (Tunable side chains) |
| Representative Drug | Dinaciclib (CDK Inhibitor) | Ibrutinib (BTK Inhibitor) | Ponatinib (BCR-ABL) |
Structural Activity Relationship (SAR) & Off-Target Logic
The diagram below illustrates the structural logic dictating why pyrazolo[1,5-a]pyrimidines frequently hit off-targets like BMP receptors.
Figure 1: Mechanistic basis for off-target liabilities. The conserved hinge-binding motif leads to unintentional inhibition of structurally homologous kinases.
Case Study: The Dorsomorphin Lesson
The most potent warning against assuming selectivity in this class is Dorsomorphin (Compound C) . Originally marketed as a specific AMPK inhibitor, subsequent profiling revealed it is a potent inhibitor of Bone Morphogenetic Protein (BMP) signaling.
The Consequence: Researchers using Dorsomorphin to study metabolism often unknowingly blocked BMP signaling, confounding years of literature regarding AMPK's role in osteogenesis and iron metabolism.
Table 2: Dorsomorphin Off-Target Profile
Data compiled from independent kinome screens.
| Target Kinase | Function | IC50 (nM) | Clinical Implication of Off-Target Hit |
| AMPK (Target) | Metabolism | ~109 | (Intended Effect) |
| ALK2 (ACVR1) | BMP Signaling | ~45 | Altered iron homeostasis (Hepcidin suppression) |
| ALK3 (BMPR-IA) | Bone Formation | ~30 | Inhibition of osteoblast differentiation |
| KDR (VEGFR2) | Angiogenesis | ~210 | Hypotension, vascular toxicity |
Key Takeaway: If utilizing pyrazolo[1,5-a]pyrimidine-based AMPK inhibitors, validation with RNAi or CRISPR is mandatory to rule out BMP-driven phenotypes.
Experimental Protocols for Selectivity Validation
To ensure data integrity when working with this scaffold, you must employ a "Self-Validating" screening workflow. Relying solely on IC50 values is insufficient due to assay-dependent variability.
Workflow Visualization
Figure 2: Recommended screening cascade to filter out promiscuous compounds early in the discovery phase.
Protocol 1: Differential Scanning Fluorimetry (Thermal Shift)
This is the most cost-effective method to identify off-target binding before expensive kinome scans.
Materials:
-
Recombinant Kinase Domains (e.g., BMPR1A, CK2, AMPK).
-
Sypro Orange Dye (5000x stock).[1]
-
qPCR Machine (e.g., QuantStudio or LightCycler).[1]
Methodology:
-
Preparation: Dilute protein to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dye Mix: Add Sypro Orange to a final concentration of 5x.
-
Compound Addition: Add compound (10 µM final) to the protein/dye mix. Include DMSO control.
-
Run: Ramp temperature from 25°C to 95°C at 0.5°C/min.
-
Analysis: Calculate the Melting Temperature (
).-
Interpretation: A
indicates significant binding. If a pyrazolo[1,5-a]pyrimidine shifts the of ALK2 or CK2 significantly, discard or optimize the compound.
-
Protocol 2: Calculating the Selectivity Score (S-score)
When reviewing KINOMEscan data, do not just look at the target. Calculate the S-score to quantify promiscuity.
-
Target: S(35) < 0.05 (Very Selective).
-
Warning: S(35) > 0.2 (Promiscuous - typical for early pyrazolo[1,5-a]pyrimidines).
Mitigation Strategies
If your lead compound is a pyrazolo[1,5-a]pyrimidine and shows off-target effects, employ these medicinal chemistry strategies:
-
Exploit the Solvent Front (C7 Position): The C7 position of this scaffold points towards the solvent. Attaching solubilizing groups (e.g., morpholines, piperazines) here often reduces hydrophobic non-specific binding without killing potency.
-
Scaffold Hopping: Transition to Imidazo[1,2-b]pyridazines . This retains the adenine-mimicry but alters the electronic distribution, often reducing BMPR cross-reactivity.
-
PROTAC Conversion: If selectivity cannot be improved chemically, convert the inhibitor into a PROTAC (Proteolysis Targeting Chimera). Even a "dirty" binder can degrade a specific target selectively if the E3 ligase recruitment is spatially constrained.
References
-
Vertex AI Search. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI. Link
-
BenchChem. (2025).[2][3] Dorsomorphin and Its Analogs: A Comparative Guide to Potency and Selectivity. Link
-
TargetMol. (2024). Dorsomorphin (Compound C) Biological Activity and Off-Target Profile. Link
-
Paruch, K., et al. (2010). Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor. Molecular Cancer Therapeutics.[4] Link
-
EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors: Standard Protocol. Link
Sources
Safety Operating Guide
3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine proper disposal procedures
As a Senior Application Scientist, I frequently oversee the integration of privileged scaffolds like 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine into drug discovery pipelines. Recognized as a purine analogue, this brominated heteroaromatic compound is extensively utilized as a versatile building block in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize kinase inhibitors targeting Pim-1 and Flt-3 .
However, the presence of the bromine atom at the C3 position not only directs electrophilic attack but also fundamentally dictates the environmental and safety protocols required for its disposal. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound and its associated reaction waste.
Chemical Profile and Quantitative Data
Understanding the physicochemical properties of the substrate is the first step in risk mitigation and proper waste profiling.
| Property | Value | Operational Implication |
| CAS Number | 61552-57-6 | Unique identifier required for SDS tracking and EPA waste profiling. |
| Molecular Formula | C8H8BrN3 | Contains Bromine. Automatically classifies mixtures as Halogenated Waste . |
| Molecular Weight | 226.07 g/mol | Essential for stoichiometric calculations during reaction quenching. |
| Physical State | Crystalline Solid | Prone to aerosolization; mandates handling strictly within a fume hood. |
| Reactivity | Electrophilic at C3 (Br) | The Br atom is a deactivating group (inductive electron-withdrawing) but highly reactive in palladium-catalyzed cross-couplings . |
The Causality of Halogenated Waste Segregation
In laboratory waste management, organic solvents and compounds must be strictly categorized. Because of its bromine substituent, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine is classified as a halogenated organic compound .
The "Why" Behind the Protocol: During waste processing, organic solvents are bulked into 55-gallon drums for fuels blending. Halogenated compounds require specialized, high-temperature incineration to prevent the formation of highly toxic polybrominated dibenzodioxins and furans. If halogenated waste (even in trace amounts) is mixed with non-halogenated waste, the entire container must legally and operationally be treated as halogenated waste. This needlessly doubles hazardous waste management costs and poses a severe compliance risk under EPA/RCRA frameworks .
Logical Workflow for Waste Segregation
The following decision matrix illustrates the strict segregation pathways required when processing waste containing this compound.
Decision matrix for the segregation and disposal of brominated pyrazolopyrimidine waste.
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Post-Reaction Mixtures (e.g., Suzuki-Miyaura Cross-Coupling)
When utilizing 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine in palladium-catalyzed couplings, the resulting reaction mixture contains unreacted brominated starting material, palladium catalyst, and organic solvents.
-
Step 1: Reaction Quenching. Upon completion of the reaction, quench the mixture with water or saturated aqueous ammonium chloride while stirring in a fume hood. Causality: This neutralizes any remaining reactive organometallic intermediates and forces phase separation.
-
Step 2: Phase Separation (Liquid-Liquid Extraction). Extract the mixture using an organic solvent (e.g., Ethyl Acetate or Dichloromethane). The unreacted 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine and the organic products will partition into the organic layer.
-
Step 3: Segregation of the Organic Layer.
-
Transfer the organic layer to a clearly labeled "Halogenated Organic Waste" container.
-
Critical Rule: Even if the extraction solvent was non-halogenated (like Ethyl Acetate), the presence of the brominated starting material reclassifies the entire mixture as halogenated waste .
-
Ensure the container is vapor-tight and features a threaded cap.
-
-
Step 4: Segregation of the Aqueous Layer. The aqueous layer, containing inorganic salts, must be placed in a separate "Aqueous Waste" container. Do not mix aqueous waste with organic solvents.
-
Step 5: Catalyst Filtration. If the palladium catalyst was filtered through a Celite pad, dispose of the contaminated Celite in a designated "Heavy Metal Solid Waste" container.
Protocol B: Solid Waste and PPE Disposal
Contaminated consumables pose a chronic exposure risk and must be managed strictly to avoid cross-contamination.
-
Step 1: Collection. Place all empty reagent vials, contaminated weighing boats, spatulas, and disposable PPE (nitrile gloves) that came into direct contact with the neat powder into a heavy-duty, sealable plastic bag.
-
Step 2: Labeling. Label the bag explicitly: "Solid Hazardous Waste - Contaminated with 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine (Halogenated)".
-
Step 3: Secondary Containment. Deposit the sealed bag into the laboratory's designated solid hazardous waste drum for high-temperature incineration.
Protocol C: Spill Cleanup Procedure
In the event of an accidental spill of the neat powder:
-
Step 1: Isolate & Ventilate. Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.
-
Step 2: PPE Verification. Don fresh nitrile gloves, safety goggles, and a lab coat. If the spill is large and outside a fume hood, a fitted respirator may be required depending on your institution's EHS guidelines .
-
Step 3: Physical Removal. Do not dry sweep, as this aerosolizes the fine crystalline powder. Gently cover the spill with damp absorbent pads (using water or a compatible solvent like ethanol) to suppress dust .
-
Step 4: Containment. Carefully scoop the absorbent pads and the dissolved compound into a chemically compatible, sealable container.
-
Step 5: Surface Decontamination. Wash the spill area with a compatible solvent, followed by soap and water, to ensure all brominated residue is removed. Dispose of all cleanup materials as Halogenated Solid Waste.
Regulatory Compliance and Labeling Standards
To maintain a self-validating safety system, every waste container must be labeled before the first drop of waste is added. The label must explicitly state "Hazardous Waste" and list all chemical constituents without using abbreviations (e.g., write "3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine", not "Brominated scaffold") . Never dispose of this compound or its solutions down a sink or sewage drain, as it violates EPA regulations and municipal codes .
References
Personal protective equipment for handling 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine
Subject: Technical Safety & Handling Guide: 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine [1]
Executive Summary & Hazard Profile
This guide provides the operational safety architecture for handling 3-Bromo-5,6-dimethylpyrazolo[1,5-A]pyrimidine (CAS: 61552-57-6).[1] As a pyrazolo-pyrimidine derivative, this compound is a privileged scaffold in kinase inhibitor research (e.g., Pim-1, Flt-3).[1][2]
Critical Safety Directive: While standard GHS classifications often list this as an Irritant/Harmful (H302, H315, H319, H335), you must handle this as a Pharmacologically Active Intermediate. In the absence of full toxicological data, the structural similarity to potent purine analogs mandates that we control for inhalation of dust and dermal absorption .[1]
GHS Hazard Summary:
| Hazard Code | Description | Operational Implication |
|---|---|---|
| H302 | Harmful if swallowed | Strict hygiene; no hand-to-mouth contact.[1][3] |
| H315 / H319 | Skin/Eye Irritation | Barrier protection required (Gloves/Goggles).[1] |
| H335 | Respiratory Irritation | Primary Risk: Dust inhalation.[1] Use Fume Hood. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for this compound. We utilize a "State-Based" protection logic: the risk profile changes when the solid is dissolved in organic solvents (which can act as carriers across the skin barrier).[1]
| PPE Component | Specification | Scientific Rationale |
| Respiratory | Engineering Control: Certified Fume Hood (Face velocity: 80–100 fpm).[1] Backup: N95/P100 (only if outside hood).[1] | The solid is a crystalline powder prone to micro-aerosolization. Inhalation is the fastest route for systemic exposure to bioactive scaffolds. |
| Hand Protection | Standard: Nitrile (min 5 mil).[1] High Risk (Solution): Double-gloving or Laminate (Silver Shield) if using DCM/THF.[1] | Halogenated heteroaromatics are lipophilic. If dissolved in DMSO or DCM, the solvent facilitates rapid transdermal delivery of the compound. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+).[1] | Safety glasses are insufficient for powders that can drift around side-shields or solutions that can splash. |
| Body Protection | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (optional).[1] | Prevents accumulation of bioactive dust on street clothes, which could contaminate non-lab areas. |
Decision Logic: PPE Selection Workflow
Figure 1: PPE Decision Tree based on physical state. Note the shift from inhalation focus (Solid) to absorption focus (Solution).[1]
Operational Protocols: Step-by-Step
A. Weighing & Transfer (Highest Risk Step)
Context: Static electricity can cause this powder to "jump," creating invisible contamination.
-
Preparation: Place the balance inside the fume hood or a powder containment enclosure. If this is impossible, use a tare vessel with a sealable lid.
-
Static Control: Use an ionizing gun or anti-static brush on the spatula and weighing boat before contact.
-
Transfer: Never transfer the open bottle across the lab bench. Move the receiving flask to the balance, or the sealed weighing boat to the flask.
-
Hygiene: Wipe the exterior of the reagent bottle with a damp tissue (solvent-compatible) before returning it to storage.[1] Treat the tissue as hazardous waste.
B. Solubilization & Reaction
Context: Once dissolved, the risk shifts to splash/absorption.
-
Solvent Choice: If using DMSO or DMF, be aware these solvents penetrate skin easily, carrying the pyrazolo-pyrimidine with them.[1]
-
Addition: Add solvent slowly to the solid to prevent puffing/aerosolization of dry powder.
-
Heating: If the reaction requires heat, use a reflux condenser. Never heat an open vessel of this intermediate, as vapors may carry the compound.
Emergency Response & Spill Management
Medical Surveillance: If exposure occurs, inform medical personnel that the compound is a kinase inhibitor pharmacophore .[1]
Spill Cleanup Workflow
Figure 2: Spill response logic emphasizing aerosol suppression for dry spills.
Disposal & Waste Management
Do not treat this as general trash. The bromine atom and nitrogen-rich heterocycle require specific incineration protocols to prevent the formation of toxic byproducts.
-
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Debris" bag.
-
Liquid Waste: Segregate into Halogenated Organic Waste .
-
Note: Do not mix with strong oxidizers (e.g., Nitric acid waste), as brominated compounds can react violently or release bromine gas.[1]
-
-
Container Rinsing: Triple rinse empty bottles with a small amount of acetone before disposal.[1] Add the rinsate to the halogenated waste stream.
References
-
PubChem. (n.d.).[1] 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link][1]
-
American Chemical Society (ACS). (n.d.).[1] Hazard Assessment in Research Laboratories. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
